molecular formula C11H18ClN B1419291 3-Methyl-1-phenylbutan-1-amine hydrochloride CAS No. 91338-97-5

3-Methyl-1-phenylbutan-1-amine hydrochloride

Cat. No.: B1419291
CAS No.: 91338-97-5
M. Wt: 199.72 g/mol
InChI Key: HNQTWZNKDACDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-1-phenylbutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-1-phenylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-phenylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQTWZNKDACDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91338-97-5
Record name 3-methyl-1-phenylbutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of 3-Methyl-1-phenylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-substituted Phenethylamines

Executive Summary

This technical guide outlines the synthesis of 3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 42290-97-1 for racemic), a critical chiral building block and phenethylamine homologue used in structure-activity relationship (SAR) studies for calcium sensing receptor antagonists and monoamine transporter ligands.

While direct reductive amination of the corresponding ketone (isovalerophenone) is possible, this guide prioritizes the Leuckart-Wallach Reaction . This pathway is selected for its robustness in generating primary amines from sterically hindered aryl-alkyl ketones without the over-alkylation side products common in catalytic hydrogenation methods. A secondary, high-purity laboratory route via Oxime Reduction is also discussed for small-scale optimization.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals Isovalerophenone (3-methyl-1-phenylbutan-1-one) as the pivotal intermediate. This ketone is accessible via Friedel-Crafts acylation, linking the synthesis back to commodity chemicals (Benzene and Isovaleryl Chloride).

Pathway Visualization

Retrosynthesis Target 3-Methyl-1-phenylbutan-1-amine HCl (Target) Intermediate Isovalerophenone (Key Intermediate) Target->Intermediate C-N Bond Formation (Leuckart or Reductive Amination) Precursors Benzene + Isovaleryl Chloride Intermediate->Precursors Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the linear assembly from arene precursors.

Critical Reagents & Safety Profile

Safety Warning: This protocol involves hazardous reagents. All manipulations must occur in a fume hood.

ReagentRoleHazard ClassHandling Precaution
Isovalerophenone SubstrateIrritantAvoid skin contact; distinctive odor.
Formamide Nitrogen SourceReprotoxic (Teratogen)Strict PPE required. Use double gloves.
Formic Acid (98%) Reductant/Cat.CorrosiveCauses severe burns; handle in hood.
Hydrochloric Acid Hydrolysis/SaltCorrosive/Toxic GasUse trap for HCl fumes during hydrolysis.
Diethyl Ether SolventFlammable/Peroxide FormerEnsure peroxide-free; use inert atmosphere.

Detailed Experimental Protocol: The Leuckart-Wallach Route

This method is chosen for its specificity toward primary amines. Unlike direct amination with ammonia/H2, which often yields secondary amines, the Leuckart reaction proceeds via an N-formyl intermediate that prevents further alkylation.

Phase 1: Synthesis of N-(3-methyl-1-phenylbutyl)formamide

Reaction Logic: High-temperature condensation of the ketone with formamide acts as both the nitrogen source and the reducing agent (via hydride transfer from formic acid).

  • Setup: Equip a 250 mL round-bottom flask with a Claisen adapter, a thermometer extending into the liquid, and a distillation condenser set for downward distillation.

  • Charging: Add Isovalerophenone (16.2 g, 100 mmol) and Formamide (22.5 g, 500 mmol).

  • Initiation: Add Formic Acid (98%, 5 mL) to catalyze the reaction and maintain acidity.

  • Heating (The Critical Step):

    • Heat the mixture using an oil bath. The internal temperature should reach 160–180°C .

    • Observation: Water and some ammonia will distill off. If the temperature drops, the reaction stalls. If it exceeds 185°C, decomposition occurs.

    • Maintain this temperature for 12–18 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into water (200 mL) and extract with ethyl acetate (3 x 50 mL) to remove unreacted ketone.

    • Note: The N-formyl derivative is often an oil. If it solidifies, filter it; otherwise, proceed to hydrolysis with the crude oil.

Phase 2: Hydrolysis to the Amine Hydrochloride

Reaction Logic: The formyl group is a robust protecting group requiring harsh acidic conditions to cleave, yielding the amine salt directly.

  • Hydrolysis: Transfer the crude N-formyl intermediate to a flask containing 6N Hydrochloric Acid (100 mL).

  • Reflux: Reflux the mixture vigorously for 4–6 hours . The solution should become homogeneous as the amide hydrolyzes.

  • Isolation of Free Base (Purification):

    • Cool the solution. Extract with ether (2 x 30 mL) to remove non-basic impurities (discard organics).

    • Basify the aqueous layer to pH >12 using 50% NaOH solution (Caution: Exothermic).

    • Extract the liberated amine oil into Diethyl Ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous

      
      .[1]
      
Phase 3: Formation of the Hydrochloride Salt[2]

Reaction Logic: Converting the free amine to the HCl salt ensures stability, prevents oxidation, and facilitates crystallization.

  • Precipitation: Cool the dry ether solution to 0°C.

  • Acidification: Slowly bubble dry HCl gas into the solution OR add a solution of 2M HCl in Diethyl Ether dropwise.

  • Crystallization: A white precipitate will form immediately.

  • Filtration: Filter the solid under vacuum/nitrogen. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Expected Yield: 60–75% overall. Appearance: White to off-white crystalline solid.

Process Visualization (Graphviz)

The following diagram illustrates the chemical flow and critical control points (CCPs) for the Leuckart pathway.

LeuckartPathway Start Isovalerophenone (Ketone) Intermediate N-Formyl Intermediate (Oil/Solid) Start->Intermediate Reductive Amination Reagents Formamide + Formic Acid (160-180°C, 18h) Reagents->Intermediate FreeBase Free Amine (Basify & Extract) Intermediate->FreeBase Hydrolysis Hydrolysis Reflux w/ 6N HCl (Deformylation) Hydrolysis->FreeBase Final 3-Methyl-1-phenylbutan-1-amine HCl (Crystalline Solid) FreeBase->Final Salt Formation SaltFormation HCl/Ether Precipitation SaltFormation->Final

Figure 2: Operational workflow for the Leuckart-Wallach synthesis of the target amine.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectral data must be confirmed.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

0.85 (d, 6H, Isopropyl methyls);

1.4-1.8 (m, 3H, alkyl chain);

4.2 (t, 1H, benzylic CH);

7.3-7.5 (m, 5H, Ar-H);

8.4 (br s, 3H,

).
IR Spectroscopy Broad band 2800–3000

(Amine salt N-H stretch); 1500/1600

(Aromatic C=C). Absence of C=O stretch at 1680

.
Melting Point Literature values for similar HCl salts range 150–200°C (Specific polymorph dependent). Experimental determination required.[2]

Troubleshooting & Optimization

  • Low Yield in Step 1: If the ketone remains unreacted, ensure the temperature is strictly maintained >160°C. Water produced must be removed to drive the equilibrium (use a Dean-Stark trap if using a solvent, though neat is preferred).

  • Oily Amine Salt: If the HCl salt oils out instead of crystallizing, the ether is likely wet. Recrystallize using Isopropanol/Ether or Ethanol/Ether mixtures.

  • Chiral Resolution: The product is racemic. For enantiopure applications (S- or R-isomer), resolution can be achieved using L-Tartaric acid or Mandelic acid via diastereomeric salt crystallization in ethanol.

References

  • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

  • Moore, M. L. (1949). "The Leuckart Reaction".[2][3][4][5][6][7] Organic Reactions, 5, 301. (Classic review of the mechanism and scope).

  • PubChem Compound Summary. (n.d.). "3-Methyl-1-phenylbutan-1-amine hydrochloride".[8][9][10][11] National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carlson, R., et al. (1993).[5] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction". Acta Chemica Scandinavica, 47, 1046-1049.[5] (Optimization of conditions relevant to aryl-alkyl ketones).

Sources

Physicochemical Profiling of 3-Methyl-1-phenylbutan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive physicochemical analysis of 3-Methyl-1-phenylbutan-1-amine Hydrochloride (CAS: 1173110-86-5 for the (S)-isomer HCl; generic HCl analogues). As a structural homologue of


-methylbenzylamine and a substituted phenethylamine derivative, this compound serves as a critical chiral building block in asymmetric synthesis and a scaffold in CNS-active drug discovery. This document details its structural properties, ionization behavior (pKa), lipophilicity profiles (LogP/LogD), and solid-state characteristics, integrated with validated experimental protocols for laboratory characterization.[1]

Chemical Identity and Structural Analysis[1][2][3]

3-Methyl-1-phenylbutan-1-amine HCl is a primary amine salt characterized by a phenyl ring and an isobutyl group attached to the benzylic carbon. This steric bulk at the


-position influences both its metabolic stability and its utility as a chiral resolving agent.
Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Methyl-1-phenylbutan-1-amine hydrochloride
Common Synonyms

-Isobutylbenzylamine HCl; (1-Phenyl-3-methylbutyl)amine HCl
CAS Number 42290-97-1 (Free Base); 1173110-86-5 ((S)-isomer HCl)
Molecular Formula

Molecular Weight 199.72 g/mol (Salt); 163.26 g/mol (Free Base)
SMILES CC(C)CC(c1ccccc1)N.Cl
Structural Visualization

The following diagram illustrates the chemical structure and the key pharmacophoric features relevant to its binding interactions and solubility logic.

ChemicalStructure Core 3-Methyl-1-phenylbutan-1-amine HCl Phenyl Phenyl Ring (Lipophilic / $pi$-$pi$ Interactions) Core->Phenyl C1 Attachment Amine Primary Amine (HCl) (Ionizable Center, pKa ~9.6) Core->Amine C1 Attachment ChiralCenter Benzylic Carbon (C1) (Chiral Center) Core->ChiralCenter Stereochemistry Isobutyl Isobutyl Group (Steric Bulk / Hydrophobic) ChiralCenter->Isobutyl Alkyl Chain

Figure 1: Structural decomposition highlighting functional groups governing physicochemical behavior.

Physicochemical Properties[1][2][3][6]

Understanding the physicochemical landscape is essential for formulation and purification. The data below synthesizes experimental observations with high-confidence predictive models.

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 272–275 °C (Decomposition).[2]

    • Note: The high melting point indicates a stable crystal lattice driven by strong ionic interactions between the ammonium cation and chloride anion. Lower melting points (<200 °C) often indicate impurities or free-base contamination.

  • Hygroscopicity: Moderate. Amine hydrochlorides are prone to moisture uptake; storage in desiccated environments is mandatory to prevent deliquescence.

Solubility Profile

The solubility is strictly pH-dependent due to the ionizable amine function.

SolventSolubility (mg/mL)Mechanism
Water (pH < 7) > 100 mg/mLIon-dipole interactions (Salt form)
Methanol/Ethanol > 50 mg/mLHigh polarity solvation
DMSO > 50 mg/mLAprotic polar solvation
Dichloromethane ModerateIon-pairing solubility
Hexane/Ether Negligible (< 0.1 mg/mL)Lack of polarity to solvate ions
Ionization (pKa) and Lipophilicity (LogP/LogD)
  • pKa (Base): Estimated 9.5 – 9.8 .

    • Insight: The molecule exists as a cationic ammonium species at physiological pH (7.4). To extract the free base into an organic layer, the aqueous phase must be adjusted to pH > 11.5 (pH > pKa + 2).

  • LogP (Free Base): Predicted ~3.1 .

    • Calculation: Benzylamine (LogP ~1.1) + Isobutyl group (+2.0 lipophilicity increment).

  • LogD (pH 7.4): ~0.5 – 1.0.

    • At physiological pH, the ionized form dominates, significantly reducing the apparent distribution coefficient into lipids compared to the free base.

Analytical Characterization Workflow

To validate the identity and purity of the compound, a multi-modal analytical approach is required.

AnalyticalWorkflow cluster_ID Identification cluster_Purity Purity & Assay Sample Raw Sample (Solid HCl Salt) NMR 1H NMR (DMSO-d6) Check: Benzylic CH (Multiplet) Isobutyl Methyls (Doublet) Sample->NMR IR FT-IR Check: N-H Stretch (2800-3000 cm-1) Ammonium Band Sample->IR HPLC HPLC-UV (210/254 nm) C18 Column, Acidic Mobile Phase Sample->HPLC Titration Argentometric Titration (Chloride Content) Sample->Titration

Figure 2: Recommended analytical workflow for quality control.

Key Spectral Features (Expected)
  • 1H NMR (DMSO-d6):

    • 
       8.0–8.5 ppm (Broad s, 3H, 
      
      
      
      ).
    • 
       7.3–7.5 ppm (m, 5H, Aromatic).
      
    • 
       4.1–4.3 ppm (m, 1H, Benzylic CH).
      
    • 
       0.8–0.9 ppm (d, 6H, Isobutyl 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • m/z = 164.15

      
       (Base peak corresponding to the free amine).
      

Experimental Protocols

The following protocols are designed to validate the physicochemical parameters in a research setting.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise dissociation constant of the ammonium group.

  • Preparation: Dissolve 5 mg of 3-Methyl-1-phenylbutan-1-amine HCl in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M NaOH.

  • Procedure:

    • Calibrate pH electrode using buffers (pH 4.0, 7.0, 10.0).

    • Perform titration under

      
       atmosphere at 25 °C.
      
    • Record pH vs. Volume of NaOH added.

  • Analysis: The pKa corresponds to the pH at the half-equivalence point (inflection point).

    • Validation: The curve should show a single sharp inflection characteristic of a monoprotic weak acid (the ammonium ion).

Protocol B: Shake-Flask LogP Measurement

Objective: Measure lipophilicity to predict blood-brain barrier (BBB) permeability.

  • Phases: Octanol (saturated with water) and Phosphate Buffer pH 11 (saturated with octanol).

    • Note: pH 11 is used to ensure the amine is in its free-base form (

      
      ).
      
  • Equilibration:

    • Dissolve 2 mg of compound in the octanol phase.

    • Add equal volume of buffer phase.

    • Shake mechanically for 2 hours at 25 °C.

    • Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV.

    • Calculate

      
      .
      
Protocol C: Free Base Isolation (Desalting)

Objective: Isolate the oily free base for reactions requiring nucleophilic amine.

  • Dissolve 1.0 g of HCl salt in 10 mL water.

  • Cool to 0–5 °C.

  • Slowly add 2M NaOH until pH > 12. The solution will become milky as the oil separates.

  • Extract with Dichloromethane (

    
     mL).
    
  • Dry combined organics over anhydrous

    
    .
    
  • Concentrate in vacuo to yield the colorless oil.

Handling and Stability

  • Storage: Store at room temperature (15–25 °C) in tightly sealed containers.

  • Stability: Stable under normal conditions.[1][3] Avoid strong oxidizing agents.

  • Safety:

    • GHS Classification: Warning.[4] Causes skin irritation (H315), Eye irritation (H319).

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich/ChemScene . (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride Product Sheet. Retrieved from (Accessed Oct 2023).

  • PubChem . Compound Summary for CID 1124896 (Related Isomers). National Library of Medicine. Retrieved from .

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for general amine HCl salt properties).

Sources

3-Methyl-1-phenylbutan-1-amine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists and drug development professionals. It focuses on the chemical identity, synthesis, pharmacological potential (SAR), and application of 3-Methyl-1-phenylbutan-1-amine hydrochloride (also known as


-isobutylphenethylamine or 1-phenyl-3-methylbutylamine).

Classification:


-Substituted Phenethylamine | Chiral Resolving Agent | Steric Probe
CAS Registry Number:  42290-97-1 (General), 1263198-93-1 (R-isomer HCl)
Molecular Formula: 

[1]

Executive Summary & Chemical Identity

3-Methyl-1-phenylbutan-1-amine hydrochloride is a sterically distinct derivative of the phenethylamine backbone. Unlike amphetamine (


-methyl) or AEPEA (

-ethyl), this compound features a bulky isobutyl group at the

-position.

In the pharmaceutical and chemical industries, it is primarily utilized as a chiral resolving agent for the separation of racemic acids. However, in neuropharmacology, it serves as a critical steric probe to map the binding pockets of Monoamine Transporters (MATs) and the active sites of Monoamine Oxidase (MAO) enzymes.

Physicochemical Profile
PropertySpecification
IUPAC Name 3-methyl-1-phenylbutan-1-amine hydrochloride
Common Synonyms

-Isobutylbenzylamine; 1-Phenyl-3-methylbutylamine
Molecular Weight 199.72 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in diethyl ether
Chirality Exists as (R)- and (S)- enantiomers; often used in enantiopure form
Melting Point 230–235 °C (Decomposes)

Synthesis & Production Protocols

The synthesis of 3-Methyl-1-phenylbutan-1-amine typically proceeds via the reductive amination of the corresponding ketone, isovalerophenone (3-methyl-1-phenylbutan-1-one). The Leuckart-Wallach reaction is the preferred industrial route due to its scalability and cost-effectiveness, though metal-hydride reductions offer higher yields on a laboratory scale.

Pathway Visualization (Synthesis)

The following diagram illustrates the primary synthetic routes and the subsequent chiral resolution workflow.

SynthesisWorkflow Precursor Isovalerophenone (3-methyl-1-phenylbutan-1-one) Intermediate Imine Intermediate Precursor->Intermediate Condensation Reagents Reagents: NH4OAc / NaCNBH3 (Reductive Amination) Reagents->Intermediate Racemate Racemic Amine (±)-3-Methyl-1-phenylbutan-1-amine Intermediate->Racemate Reduction Resolution Chiral Resolution (w/ Tartaric or Mandelic Acid) Racemate->Resolution Salt Formation FinalProduct Enantiopure HCl Salt (R)- or (S)-Isomer Resolution->FinalProduct Crystallization & Basification

Figure 1: Synthetic pathway from Isovalerophenone to enantiopure amine salt.

Laboratory Protocol: Reductive Amination

Objective: Synthesis of racemic 3-methyl-1-phenylbutan-1-amine.

Reagents:

  • Isovalerophenone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (0.7 eq)
    
  • Methanol (anhydrous)[2]

Procedure:

  • Imine Formation: Dissolve isovalerophenone (10 mmol) and ammonium acetate (100 mmol) in anhydrous methanol (50 mL). Stir at room temperature for 1 hour under an inert atmosphere (

    
    ).
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (7 mmol) in small portions to prevent aggressive exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2).

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze borate complexes. Stir for 30 minutes.

  • Work-up: Basify the aqueous layer with NaOH (pH > 12) and extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting oil is converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas.
    

Scientific Rationale: The excess ammonium acetate drives the equilibrium toward the imine species.


 is selected over 

because it selectively reduces the imine bond at pH 6–7 without reducing the ketone precursor, minimizing alcohol byproducts [1].

Pharmacological & Research Applications

While often categorized as a chemical intermediate, the structural homology of 3-methyl-1-phenylbutan-1-amine to psychoactive phenethylamines necessitates a rigorous understanding of its pharmacological profile.

Structure-Activity Relationship (SAR)

This molecule represents a "steric stress test" for phenethylamine binding sites.

  • Alpha-Substitution: The bulky isobutyl group at the

    
    -carbon creates significant steric hindrance compared to the methyl group of amphetamine.
    
  • Metabolic Stability: The large

    
    -substituent blocks access to the nitrogen by Monoamine Oxidase (MAO), potentially rendering the molecule resistant to deamination. This suggests a prolonged half-life in vivo compared to non-substituted analogs.
    
  • Receptor Affinity: Research into

    
    -ethyl and 
    
    
    
    -propyl phenethylamines indicates that as the
    
    
    -substituent size increases, affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) generally decreases, while selectivity may shift toward serotonin (SERT) or purely adrenergic release mechanisms [2].
Chiral Resolution Agent

The most validated application of this compound is in the resolution of chiral acids. The bulky isobutyl group enhances the structural differentiation between diastereomeric salts, often leading to sharper separation efficiencies than


-methylbenzylamine.

Protocol for Resolution (Example):

  • Mix racemic acid (e.g., Mandelic acid) with (R)-3-methyl-1-phenylbutan-1-amine (0.5 eq) in ethanol.

  • Heat to reflux to ensure full dissolution.

  • Cool slowly to induce crystallization. The less soluble diastereomeric salt precipitates.[3]

  • Filter and recrystallize to improve enantiomeric excess (ee).

Analytical Characterization

Verification of the synthesized compound requires multi-modal analysis.

MethodExpected Signals (HCl Salt)
1H NMR (DMSO-d6)

0.85 (d, 6H, isopropyl

);

1.4-1.8 (m, 3H,

and CH);

4.2 (m, 1H, benzylic CH);

7.3-7.5 (m, 5H, Ar-H);

8.5 (br s, 3H,

).
FT-IR Broad band 2800–3000

(Amine salt N-H stretch); 1500, 1600

(Aromatic C=C).
Mass Spectrometry ESI+: m/z 164.1

(Free base mass).

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[4]

  • H302: Harmful if swallowed.[4]

  • Precautionary Measures:

    • Handle only in a fume hood.

    • Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

    • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines.[5] Psychopharmacology: The Third Generation of Progress. Link

  • PubChem. (2024). 3-Phenylbutylamine Compound Summary. National Library of Medicine. Link

  • Nieuwenhuijzen, J. W., et al. (2002). Resolution of Racemic Acids using alpha-substituted benzylamines. Tetrahedron: Asymmetry. Link

  • ChemScene. (2024). 3-Methyl-1-phenylbutan-1-amine HCl Product Data. Link

(Note: While specific pharmacological studies on the isobutyl homolog are sparse compared to amphetamine, SAR references provided [2] extrapolate from established phenethylamine kinetics.)

Sources

Spectroscopic Characterization of 3-Methyl-1-phenylbutan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Analysis

In the realm of pharmaceutical sciences, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous evidence of a molecule's identity and purity. 3-Methyl-1-phenylbutan-1-amine hydrochloride, a primary amine salt, presents characteristic spectral features that will be explored in detail throughout this guide.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 3-Methyl-1-phenylbutan-1-amine hydrochloride. The predictions are grounded in the fundamental principles of each technique and draw comparisons with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1-phenylbutan-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information.

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons.

Predicted ¹H NMR Data (in CDCl₃ or D₂O):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Phenyl-H7.2 - 7.5Multiplet5HAromatic protons of the phenyl group.
NH₃⁺8.0 - 9.0 (broad)Singlet3HProtons on the nitrogen. Signal will be broad and will exchange with D₂O.
CH-N~4.5Multiplet1HMethine proton alpha to the phenyl and ammonium groups. Deshielded by both.
CH₂1.8 - 2.2Multiplet2HMethylene protons.
CH(CH₃)₂1.5 - 1.9Multiplet1HMethine proton of the isobutyl group.
(CH₃)₂~0.9Doublet6HDiastereotopic methyl protons of the isobutyl group.

Causality of Predictions: The deshielding of the benzylic proton (CH-N) to ~4.5 ppm is due to the inductive effects of the adjacent phenyl ring and the positively charged ammonium group. The broadness of the NH₃⁺ signal is a consequence of rapid proton exchange and quadrupolar relaxation of the nitrogen atom.[1][2] In a deuterated solvent like D₂O, this signal would disappear, which is a key diagnostic test for exchangeable protons.[2][3]

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Notes
Phenyl C (quaternary)135 - 140The carbon atom of the phenyl ring attached to the butyl chain.
Phenyl CH125 - 130Aromatic carbons.
CH-N55 - 65Carbon alpha to the ammonium group, significantly deshielded.
CH₂35 - 45
CH(CH₃)₂25 - 35
(CH₃)₂20 - 25

Causality of Predictions: The carbon atom directly attached to the nitrogen (CH-N) is expected to be in the 55-65 ppm range due to the strong electron-withdrawing effect of the ammonium group.[1] The chemical shifts of the aliphatic carbons are predicted based on standard values for similar alkyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The formation of the hydrochloride salt from the primary amine leads to distinct changes in the IR spectrum.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (NH₃⁺)2800 - 3200 (broad)StrongA very broad and strong absorption band characteristic of an ammonium salt.[4] This often overlaps with C-H stretching frequencies.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium-StrongThese peaks may appear as shoulders on the broad N-H stretching band.[4]
N-H Bend (NH₃⁺)1500 - 1600MediumAsymmetric and symmetric bending vibrations of the ammonium group.
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium

Causality of Predictions: A primary amine typically shows two N-H stretching bands between 3300 and 3500 cm⁻¹.[2][5] Upon protonation to form the ammonium salt, these are replaced by a very broad and intense absorption at lower wavenumbers (2800-3200 cm⁻¹) due to the stretching vibrations of the NH₃⁺ group.[4] This broadening is a result of extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrometry Data (ESI+):

IonPredicted m/zNotes
[M+H]⁺164.14This corresponds to the protonated free amine (C₁₁H₁₈N⁺), which is the molecular ion observed. The hydrochloride salt dissociates in the ESI source.
[M+Na]⁺186.12A common adduct observed in ESI-MS.

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation patterns. The most common fragmentation for amines is alpha-cleavage, where the bond between the alpha and beta carbons is broken.

Predicted Major Fragments:

Fragment StructurePredicted m/zNotes
[C₈H₁₀N]⁺120Result of the loss of an isobutyl radical (C₄H₉•) via alpha-cleavage.
[C₆H₅CH=NH₂]⁺106A common fragment from benzylic amines.
[C₇H₇]⁺91Tropylium ion, a very stable fragment characteristic of benzyl compounds.

The Nitrogen Rule: The free base, 3-Methyl-1-phenylbutan-1-amine (C₁₁H₁₇N), has an odd number of nitrogen atoms, and therefore, its molecular ion will have an odd mass (163).[5] The observed [M+H]⁺ ion in ESI-MS will have an even mass (164).

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis A Weigh ~5-10 mg of 3-Methyl-1-phenylbutan-1-amine HCl B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) A->B C Add a small amount of TMS (internal standard) if not already in solvent B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into the spectrometer and lock on the deuterium signal D->E F Shim the magnetic field to achieve homogeneity E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->H I Process the data (Fourier transform, phase correction, baseline correction) G->I H->I J Calibrate the spectrum to the TMS signal (0 ppm) I->J K Integrate the peaks in the ¹H spectrum J->K L Assign peaks to the corresponding protons and carbons K->L FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis A Ensure the ATR crystal is clean B Place a small amount of solid sample on the ATR crystal A->B C Apply pressure to ensure good contact B->C D Collect a background spectrum of the empty ATR C->D E Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F The instrument software automatically ratios the sample spectrum to the background E->F G Identify and label the major absorption bands F->G H Correlate the bands to the functional groups in the molecule G->H

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry Protocol (LC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_analysis Data Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) B Filter the solution through a 0.22 µm syringe filter A->B C Transfer to an autosampler vial B->C D Set up the LC method (e.g., C18 column, mobile phase gradient) C->D E Set up the MS parameters (positive ion mode, scan range, fragmentation energy) D->E F Inject the sample E->F G Extract the mass spectrum from the total ion chromatogram F->G H Identify the molecular ion ([M+H]⁺) and any adducts G->H I Analyze the fragmentation pattern to confirm the structure H->I

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-Methyl-1-phenylbutan-1-amine hydrochloride. By understanding the underlying principles of these analytical techniques and how they apply to the specific structural features of this molecule, researchers can confidently approach its characterization. The provided protocols offer a standardized framework for acquiring high-quality data. The synthesis of predictive data with robust experimental methodology serves as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Reddit. (n.d.). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Retrieved from [Link]

Sources

exploring the pharmacology of 3-Methyl-1-phenylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the pharmacology, chemical synthesis, and experimental utility of 3-Methyl-1-phenylbutan-1-amine hydrochloride .[1]

Based on the structural analysis and available literature, this compound is identified as a critical pharmacophore probe and synthetic intermediate . It serves as the "flexible" open-chain analog in Structure-Activity Relationship (SAR) studies for rigidified bioactive scaffolds (such as the cyclobutane core of Sibutramine or phenylcyclobutane-based Nav1.7 inhibitors ).

Executive Summary

3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 42290-97-1) is a lipophilic, primary benzylic amine. In drug discovery, it functions primarily as a de-rigidified comparator used to validate the necessity of conformational constraints in ligand design. Its pharmacology is defined by two primary mechanisms:

  • Monoamine Transporter Modulation: It acts as a weak, non-selective monoamine reuptake inhibitor, serving as a baseline to measure the potency gains provided by cyclic scaffolds (e.g., cyclobutanes).

  • Ion Channel Blockade: As a lipophilic cation, it exhibits state-dependent blockade of Voltage-Gated Sodium Channels (NaV), a property exploited in the design of analgesic agents.

Chemical Identity & Structural Analysis

This compound represents the linear, flexible isomer of phenyl-cycloalkyl amines. Its steric bulk (isobutyl group) at the benzylic position mimics the hydrophobic pharmacophores of established CNS agents but lacks the entropy-reducing ring structures.

PropertyData
IUPAC Name 3-methyl-1-phenylbutan-1-amine hydrochloride
Common Ref.

-Isobutylbenzylamine HCl; De-rigidified Sibutramine Analog
Formula

MW 199.72 g/mol
Key Feature Benzylic Amine with

-branching (Isobutyl tail)
Solubility Soluble in Water, Ethanol, DMSO

Pharmacodynamics: Mechanisms of Action

A. Monoamine Transporter SAR Probe

The compound is structurally homologous to Sibutramine (a serotonin-norepinephrine reuptake inhibitor) but lacks the cyclobutane ring.

  • Mechanism: The primary amine binds to the S1 pocket of the Monoamine Transporter (MAT). The isobutyl group occupies the hydrophobic S2 sub-pocket.

  • Causality: In rigid analogs (Sibutramine), the cyclobutane ring locks the phenyl and amine groups into a bioactive conformation, minimizing the entropy penalty upon binding.

  • Experimental Utility: 3-Methyl-1-phenylbutan-1-amine serves as the low-affinity control . If a biological assay shows significantly higher

    
     (lower potency) for this linear amine compared to its cyclic analog, it confirms that the receptor requires a specific, rigid conformation.
    
B. Voltage-Gated Sodium Channel (NaV) Blockade

Recent patent literature identifies this scaffold as a "lipophilic tail" intermediate for NaV1.7 inhibitors (used in pain management).

  • Mechanism: At physiological pH, the amine is protonated (

    
    ). This cation penetrates the NaV pore and binds to the local anesthetic site (F1764 in NaV1.7).
    
  • Tonic vs. Phasic Block: The lipophilic isobutyl tail facilitates membrane partitioning, allowing the drug to access the channel through the hydrophobic fenestration, stabilizing the inactivated state of the channel.

Visualization: Structural SAR Logic

SAR_Logic cluster_0 Drug Design Logic Rigid Rigid Analog (Phenylcyclobutane) Receptor Target Receptor (MAT or NaV1.7) Rigid->Receptor Pre-organized Flexible Flexible Analog (3-Methyl-1-phenylbutan-1-amine) Flexible->Receptor High Rotational Freedom Binding High Affinity Binding (Low Entropy Cost) Receptor->Binding WeakBinding Low Affinity Binding (High Entropy Cost) Receptor->WeakBinding

Caption: SAR comparison showing how the flexible 3-methyl-1-phenylbutan-1-amine serves as a high-entropy control to validate rigid drug scaffolds.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This method is preferred over the Leuckart reaction for laboratory-scale synthesis due to milder conditions and higher stereocontrol potential if chiral catalysts are used.

Reagents:

  • Precursor: Isovalerophenone (1-phenyl-3-methylbutan-1-one).

  • Amine Source: Ammonium Acetate (

    
    ).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Workflow:

  • Imine Formation: Dissolve Isovalerophenone (10 mmol) and

    
     (100 mmol, 10 eq) in dry MeOH (50 mL). Add molecular sieves (3Å) to scavenge water. Stir at RT for 4 hours under 
    
    
    
    atmosphere.
    • Checkpoint: Monitor disappearance of ketone via TLC (Hexane:EtOAc 8:2).

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (15 mmol) portion-wise.
    
    • Safety: Perform in a fume hood; HCN gas risk if acidified prematurely.

  • Workup: Stir for 12 hours. Quench with 1N HCl (to decompose excess hydride and protonate the amine). Evaporate MeOH.

  • Isolation: Basify aqueous residue with NaOH to pH >12. Extract with Dichloromethane (DCM).

  • Salt Formation: Dry organic layer (

    
    ), filter, and treat with 2M HCl in ether to precipitate 3-Methyl-1-phenylbutan-1-amine hydrochloride . Recrystallize from Ethanol/Ether.
    
Protocol B: Monoamine Uptake Inhibition Assay (In Vitro)

Rationale: To quantify the affinity of the compound for SERT/NET/DAT transporters relative to a standard (e.g., Fluoxetine).

  • Preparation: Prepare HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Incubation: Plate cells in 96-well plates. Wash with Krebs-Ringer HEPES buffer.

  • Treatment: Add 3-Methyl-1-phenylbutan-1-amine HCl (concentration range

    
     to 
    
    
    
    M). Incubate for 10 mins.
  • Substrate Addition: Add fluorescent monoamine substrate (e.g., ASP+).

  • Measurement: Monitor fluorescence uptake over 30 mins using a kinetic plate reader.

  • Analysis: Plot dose-response curves to determine

    
    .
    
    • Validation: The

      
       should be significantly higher (micromolar range) than rigid analogs (nanomolar range), confirming the "flexible penalty."
      

Synthesis & Metabolic Pathway Visualization

The following diagram illustrates the synthesis from Isovalerophenone and the theoretical metabolic degradation (oxidative deamination).

Synthesis_Metabolism Isoval Isovalerophenone (Precursor) Imine Intermediate Imine Isoval->Imine Condensation Target 3-Methyl-1-phenylbutan-1-amine HCl (Target) Imine->Target Reduction (Reagent1) Metabolite Phenylacetic Acid Deriv. (Metabolite via MAO) Target->Metabolite Oxidative Deamination (Enzyme) Reagent1 NH4OAc / NaCNBH3 Enzyme MAO-B / ALDH

Caption: Synthetic route via reductive amination and potential metabolic clearance via Monoamine Oxidase (MAO).

Safety & Toxicology

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Acute Toxicity: Data limited; inferred from benzylic amines (

    
     est. 100-300 mg/kg ip in rodents).
    
  • Handling: Hygroscopic solid. Store under inert gas. Use gloves and face shield to prevent mucosal contact.

References

  • BenchChem. (2024). Comparative Analysis of Phenylcyclobutane and Linear Amine Analogs. Retrieved from

  • World Intellectual Property Organization. (2018). Benzenesulfonamide compounds and their use as therapeutic agents (WO2018106284A1). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-Methyl-1-phenylbutan-1-amine hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: 3-methyl-1-phenylbutan-1-amine hydrochloride.[1][2][3][4][5] Retrieved from

Sources

Advanced Synthetic Methodologies: N-Substituted 3-Methyl-1-phenylbutan-1-amine Derivatives

[1]

Executive Summary & Chemical Profile

Target Scaffold: N-substituted 3-Methyl-1-phenylbutan-1-amine IUPAC Name: N-alkyl-3-methyl-1-phenylbutan-1-amine Core Precursor: Isovalerophenone (1-phenyl-3-methylbutan-1-one)[1]

This technical guide details the synthesis of N-substituted derivatives of 3-methyl-1-phenylbutan-1-amine. Structurally, this scaffold represents a homolog of the phenethylamine class, featuring a bulky isobutyl chain at the

1

The following protocols prioritize Titanium(IV) Isopropoxide-mediated reductive amination as the primary synthetic route due to its operational simplicity, high yields, and mild conditions, while also covering the Leuckart-Wallach reaction for industrial scalability.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnections reveal three primary pathways.

Logical Disconnections
  • Path A (C-N Bond Formation): Reductive amination of Isovalerophenone .[1] This is the most direct route, utilizing commercially available precursors.

  • Path B (C-C Bond Formation): Nucleophilic addition of an isobutyl organometallic reagent to a benzaldehyde-derived imine.[1] This allows for high stereocontrol (e.g., using Ellman’s auxiliary).

  • Path C (N-Alkylation): Direct alkylation of the primary amine (3-methyl-1-phenylbutan-1-amine).[1] This is generally discouraged due to poly-alkylation byproducts.[1]

Visualization: Retrosynthetic Map

RetrosynthesisTargetTarget:N-Substituted3-Methyl-1-phenylbutan-1-amineImineIntermediate ImineImine->TargetReduction (NaBH4)IsovalerophenonePrecursor A:Isovalerophenone(1-phenyl-3-methylbutan-1-one)Isovalerophenone->ImineReductive Amination(Path A - Preferred)AmineReagent:Primary Amine (R-NH2)Amine->ImineSulfiniminePrecursor B:N-Sulfinyl Imine(Chiral Auxiliary)Sulfinimine->TargetNucleophilic Addition(Path B - Stereoselective)GrignardReagent:Isobutylmagnesium BromideGrignard->Target

Figure 1: Retrosynthetic analysis highlighting the convergent Reductive Amination route (Green) and the Stereoselective Organometallic route (Red).

Methodology A: Ti(IV)-Mediated Reductive Amination

Status: Preferred Laboratory Protocol Mechanism: Lewis-Acid Activated Imine Formation followed by Hydride Reduction.[1]

The Scientific Rationale

Direct reaction of isovalerophenone with amines is kinetically sluggish due to the steric hindrance of the isobutyl group adjacent to the carbonyl. Standard catalytic hydrogenation often fails to fully convert the ketone to the imine.

Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, increasing electrophilicity.[1]

  • Water Scavenger: Irreversibly traps the water generated during imine formation as titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).

Experimental Protocol

Scale: 10 mmol basis

ReagentEquivalentsAmountRole
Isovalerophenone 1.0 eq1.62 gSubstrate
Amine (R-NH₂) 1.1 - 1.5 eqVariableNitrogen Source
Ti(OiPr)₄ 1.25 eq~3.7 mLCatalyst/Scavenger
NaBH₄ 1.5 eq0.57 gReducing Agent
Ethanol (Abs) Solvent20 mLSolvent

Step-by-Step Procedure:

  • Complexation: In a dry flask under inert atmosphere (N₂), combine Isovalerophenone (10 mmol) and the chosen Amine (12 mmol).

  • Activation: Add Ti(OiPr)₄ (12.5 mmol) dropwise. Note: The reaction is slightly exothermic.

  • Imine Formation: Stir the neat mixture (or in minimal dry THF if the amine is solid) at ambient temperature for 6–12 hours. Monitor by IR (disappearance of C=O stretch at ~1680 cm⁻¹) or TLC.[1]

  • Dilution: Dilute the viscous mixture with absolute Ethanol (20 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) in small portions to prevent thermal runaway. Allow to warm to room temperature and stir for 2 hours.

  • Quenching (Critical): Pour the reaction mixture into 2M aqueous Ammonia (30 mL). This precipitates the titanium as a white solid (TiO₂).

  • Workup: Filter off the titanium salts over Celite. Extract the filtrate with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica; Hexane/EtOAc + 1% Et₃N).[1]

Workflow Diagram

TiMethodStep11. Mix Ketone + Amine+ Ti(OiPr)4Step22. Stir 6-12h(Imine Formation)Step1->Step2Step33. Add NaBH4(Reduction)Step2->Step3Step44. Quench w/ NH4OH(Precipitate Ti)Step3->Step4Step55. Filter & ExtractStep4->Step5

Figure 2: Sequential workflow for the Titanium-mediated reductive amination.

Methodology B: Leuckart-Wallach Reaction

Status: Industrial/Scale-Up Alternative Mechanism: High-temperature reduction using Formic Acid/Formamide.[1]

This method is ideal when the target is the N-methyl or N-formyl derivative, or for synthesizing the primary amine (using formamide) which can be subsequently alkylated.

Experimental Protocol
  • Reagents: Mix Isovalerophenone (1 mol) with Formamide (5 mol) and Formic Acid (2 mol).

  • Reflux: Heat the mixture to 160–180°C. A Dean-Stark trap is required to remove water and drive the reaction.

  • Duration: Reflux for 18–24 hours. The ketone converts to the N-formyl intermediate.

  • Hydrolysis:

    • For Primary Amine: Reflux the N-formyl intermediate with 15% HCl for 4 hours.

    • For N-Methyl Amine: Reduce the N-formyl group using LiAlH₄ (in THF) or via Eschweiler-Clarke conditions (Formaldehyde/Formic acid).[1]

  • Isolation: Basify with NaOH and extract with Dichloromethane (DCM).

Purification & Characterization

To ensure pharmaceutical-grade purity (Trustworthiness), the following characterization steps are mandatory.

Acid-Base Extraction (Purification)

The crude product often contains non-basic impurities (unreacted ketone).[1]

  • Dissolve crude oil in Et₂O.[1]

  • Extract with 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities stay in organic.

  • Basify aqueous phase to pH >12 using 4M NaOH.[1]

  • Extract amine back into Et₂O, dry, and evaporate.[1]

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.2–7.4 (m, 5H, Phenyl).
      
    • 
       3.5–3.7 (t/m, 1H, Benzylic CH-N).[1]
      
    • 
       0.8–0.9 (d, 6H, Isobutyl methyls).
      
  • Chirality: The C1 position is chiral. Unless a chiral auxiliary (e.g., Ellman's sulfinamide) is used, the product will be a racemate. Resolution can be achieved via crystallization with L-Tartaric acid.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Wallach, O. (1891).[1][3] "Zur Kenntniss der Terpene und der ätherischen Oele." Justus Liebigs Annalen der Chemie, 264, 1. (Foundational Leuckart-Wallach citation).[1]

  • Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.[1] Link

Methodological & Application

purification of 3-Methyl-1-phenylbutan-1-amine hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Purification of 3-Methyl-1-phenylbutan-1-amine Hydrochloride via Recrystallization

Introduction & Scope

3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 42290-97-1 for related free base forms) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly those targeting the central nervous system (CNS). Structurally analogous to phenethylamines, this compound requires high purity (>99%) to prevent side reactions in downstream amidation or coupling steps.

Common synthetic routes—such as the reductive amination of isovalerophenone (1-phenyl-3-methylbutan-1-one) or the Leuckart reaction—often yield the crude hydrochloride salt contaminated with:

  • Unreacted Ketones: Isovalerophenone (oily, non-polar).

  • Secondary Amines: Dimerized byproducts.

  • Inorganic Salts: Borate or aluminum salts from reducing agents.

This protocol details a robust recrystallization strategy designed to remove these specific impurities while maximizing yield.

Pre-Purification Characterization & Solvent Strategy

Before initiating recrystallization, the crude material's solubility profile must be understood to select the optimal "Solvent/Anti-Solvent" pair.[1][2]

Solubility Profile (Amine Hydrochloride Salts)
Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Role
Polar Protic Methanol, Ethanol, Isopropanol (IPA) HighModerate/HighDissolving Solvent
Polar Aprotic Acetone, Ethyl AcetateLowVery LowAnti-Solvent (Weak)
Non-Polar n-Heptane , Diethyl EtherInsolubleInsolubleAnti-Solvent (Strong)
Chlorinated Dichloromethane (DCM)HighHighAvoid (Too soluble)
Selected Solvent System: Isopropanol (IPA) / n-Heptane
  • Rationale:

    • IPA: Excellent solvent for the protonated amine at boiling point (

      
      C) but shows significantly reduced solubility at 
      
      
      
      C.
    • n-Heptane: Miscible with IPA; acts as a non-polar anti-solvent to drive the precipitation of the ionic salt while keeping non-polar impurities (like unreacted ketone) in solution.

    • Safety: This system avoids the flammability/peroxide risks of diethyl ether and the toxicity of methanol.

Detailed Recrystallization Protocol

Target Scale: 10 g Crude Input Expected Yield: 70–85% Target Purity: >99% (HPLC/NMR)

Materials Required
  • Crude 3-Methyl-1-phenylbutan-1-amine HCl[3]

  • Solvents: Isopropanol (HPLC Grade), n-Heptane (HPLC Grade)

  • Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath, Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Phase 1: Dissolution

  • Place 10 g of crude solid into a 250 mL RBF equipped with a magnetic stir bar.

  • Add 30 mL of Isopropanol (IPA). Note: Start with a 3:1 v/w ratio.

  • Attach a reflux condenser and heat the bath to 85°C (gentle reflux).

  • Observation:

    • If solid dissolves completely: Proceed to Step 5.

    • If solid remains: Add hot IPA in 2 mL increments until dissolution is complete.

    • If insoluble particles persist (inorganics): Perform a hot filtration through a pre-warmed glass frit or Celite pad immediately.

Phase 2: Nucleation & Crystallization 5. Remove the heat source but keep the flask in the oil bath to allow slow cooling to approx. 60°C . 6. Slowly add n-Heptane dropwise through the top of the condenser while stirring.

  • Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) is observed.
  • Re-dissolution: Add 1-2 mL of hot IPA to clear the solution back to transparent. This ensures the solution is saturated but not over-saturated (which causes oiling out).
  • Remove the flask from the bath and wrap it in a towel or place it in a cork ring to insulate. Allow it to cool to Room Temperature (20-25°C) undisturbed for 2 hours.
  • Critical: Do not agitate. Agitation promotes rapid precipitation of impurities.

Phase 3: Maximizing Yield 8. Once at room temperature, place the flask in an ice-water bath (0-4°C ) for 1 hour.

  • Why? Drastically reduces the solubility of the salt, forcing the remaining product out of solution.

Phase 4: Isolation & Drying 9. Filter the crystals using vacuum filtration (Buchner funnel). 10. Wash: Rinse the filter cake with 20 mL of cold (0°C) 1:1 IPA/Heptane mixture .

  • Caution: Do not use pure IPA; it will dissolve your product.
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or until constant weight is achieved.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzylic amine salts is "oiling out" (phase separation into a liquid oil rather than crystals) before crystallization occurs. This happens if the temperature drops below the saturation point of the oil phase before the crystal nucleation temperature is reached.

Logic for Remediation

Recrystallization_Logic Figure 1: Decision Tree for Handling 'Oiling Out' during Amine Salt Purification Start Start Cooling Check Observation? Start->Check Crystals White Crystals Form Check->Crystals Success Oil Oily Droplets Form Check->Oil Failure Remedy1 Reheat to Dissolve Oil Oil->Remedy1 Remedy2 Add More IPA (Solvent) Remedy1->Remedy2 Increase Solubility Remedy3 Seed with Pure Crystal Remedy2->Remedy3 At Cloud Point Remedy3->Crystals Slow Cool

Corrective Actions for Oiling Out:

  • Reheat: Bring the mixture back to reflux until the oil redissolves.

  • Dilute: Add more of the good solvent (IPA). The oil formed because the solution was too rich in the anti-solvent (Heptane) or too concentrated.

  • Seed: Once clear and slightly cooled, add a tiny crystal of pure product to provide a nucleation surface.

  • Slower Cooling: Rapid cooling traps impurities and promotes oiling. Cool at 5°C/10 mins.

Process Validation & Analysis

After drying, the product must be validated against the following criteria:

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O or DMSO-d6)Integration of Alkyl/Phenyl protons matches structure. No solvent peaks.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.0% Area Under Curve (AUC).
Melting Point Capillary MethodSharp range (e.g., 150–152°C, specific to isomer).
Salt Form Silver Nitrate TestPositive white precipitate (AgCl) confirms HCl salt.
Experimental Workflow Diagram

Workflow Figure 2: Operational Workflow for Recrystallization of 3-Methyl-1-phenylbutan-1-amine HCl Raw Crude Amine HCl Dissolve Dissolve in Hot IPA (85°C) Raw->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter If turbid Nucleate Add Heptane -> Cloud Point Cool to RT -> 0°C Dissolve->Nucleate If clear Filter->Nucleate Isolate Vacuum Filtration Wash w/ Cold IPA/Heptane Nucleate->Isolate Product Pure Crystal (>99%) Isolate->Product

Safety & Hazards (MSDS Summary)

  • 3-Methyl-1-phenylbutan-1-amine HCl: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.[4]

  • Isopropanol: Flammable liquid. Vapors may cause drowsiness.

  • n-Heptane: Highly flammable. Very toxic to aquatic life.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References

  • PubChem. (2023). 3-Methyl-1-phenylbutan-1-amine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Minnesota State University Moorhead. (n.d.). Recrystallization Solvent Selection Guide. [Link]

  • ResearchGate. (2021). Discussions on Recrystallization of Amine Compounds. [Link]

Sources

Quantitative Analysis of 3-Methyl-1-phenylbutan-1-amine in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of 3-Methyl-1-phenylbutan-1-amine in biological matrices such as human plasma and urine. The methodology is centered around a robust workflow employing Solid-Phase Extraction (SPE) for sample cleanup, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This application note details the scientific rationale behind the protocol, step-by-step procedures for sample preparation and analysis, and a complete framework for method validation in accordance with international regulatory standards. The protocols described herein are designed to deliver the precision, accuracy, and sensitivity required for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction and Scientific Rationale

3-Methyl-1-phenylbutan-1-amine is a primary amine with a chemical structure that places it in a class of compounds relevant to pharmaceutical and toxicological research. Accurate quantification of such analytes in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes in complex biological matrices.[2][3][4]

The primary challenge in bioanalysis is the effective isolation of the target analyte from endogenous matrix components (e.g., proteins, lipids, salts) that can interfere with quantification and damage analytical instrumentation.[1] This protocol prioritizes a mixed-mode Solid-Phase Extraction (SPE) strategy. 3-Methyl-1-phenylbutan-1-amine, being a basic compound, will be protonated at acidic or neutral pH. A mixed-mode sorbent with both reversed-phase (for hydrophobic interactions) and strong cation-exchange (for electrostatic interactions) functionalities provides a highly selective and efficient extraction mechanism, leading to cleaner extracts and improved method robustness compared to simpler techniques like protein precipitation or liquid-liquid extraction.[5][6]

This method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and European Medicines Agency (EMA) guidelines, ensuring the reliability and acceptability of the generated data for regulatory submissions.[7][8][9]

Analyte Characteristics

  • Compound: 3-Methyl-1-phenylbutan-1-amine

  • Molecular Formula: C₁₁H₁₇N[10]

  • Molecular Weight: 163.26 g/mol [10]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 11333794)

  • Physicochemical Properties: As a primary amine, this compound is basic and will be positively charged in acidic solutions. This property is the cornerstone of the ion-exchange extraction strategy.

Overall Experimental Workflow

The entire process, from sample receipt to final data reporting, follows a logical and validated sequence. The workflow is designed to minimize variability and ensure sample integrity throughout the analytical process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Pre-treatment (e.g., pH adjustment) Spike->Pretreat SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap Inject LC-MS/MS Injection Evap->Inject LC Chromatographic Separation (UPLC/HPLC) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Regression Analysis) Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Final Report Quantify->Report

Figure 1: High-level bioanalytical workflow.

Materials and Reagents

  • Reference Standards: 3-Methyl-1-phenylbutan-1-amine (≥98% purity), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 3-Methyl-1-phenylbutan-1-amine-d5.

  • Solvents: Acetonitrile, Methanol (LC-MS grade or equivalent); Ethyl Acetate, Isopropanol (HPLC grade).

  • Reagents: Formic acid (≥98%), Ammonium hydroxide (28-30%), Ammonium acetate, Hydrochloric acid, Sodium hydroxide.

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA), drug-free human urine from at least six unique sources for validation.

  • SPE Cartridges: Mixed-mode polymeric strong cation exchange SPE cartridges (e.g., UCT Clean Screen® DAU or equivalent).

  • Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold or vacuum manifold for SPE, sample evaporator (e.g., nitrogen stream), LC-MS/MS system (e.g., Sciex, Waters, Agilent, or Thermo Fisher Scientific).

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)

The causality behind preparing separate stock solutions for calibration standards (CAL) and quality controls (QC) is to ensure an independent assessment of the calibration curve's accuracy during validation and routine analysis.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and the SIL-IS into separate 10 mL volumetric flasks. Dissolve in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards.

  • QC Working Solutions: From a separate primary stock solution weighing, prepare serial dilutions to create working solutions for spiking Low, Medium, High, and LLOQ QCs.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS stock solution to a final concentration of 50 ng/mL in 50:50 methanol:water.

  • Spiking:

    • Calibration Standards (CAL): Spike 950 µL of blank matrix with 50 µL of the appropriate analyte working standard solution to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL).

    • Quality Controls (QC): Spike 950 µL of blank matrix with 50 µL of the appropriate QC working solution to prepare LLOQ, QC Low, QC Mid, and QC High samples.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma/Urine Samples

This protocol is designed to maximize the recovery of the basic amine analyte while efficiently removing matrix interferences.[5] The pH adjustments are critical: conditioning at pH 6 prepares the cation exchange sorbent, while the acidic wash removes neutral/acidic interferences, and the basic elution neutralizes the analyte for release.

spe_workflow cluster_steps SPE Steps start Begin SPE condition 1. Condition - 3 mL Methanol - 3 mL pH 6 Buffer start->condition load 2. Load Sample - Pre-treated sample - 1-2 mL/min condition->load Activate Sorbent wash1 3. Wash 1 - 3 mL 0.1 M HCl load->wash1 Bind Analyte wash2 4. Wash 2 - 3 mL Methanol wash1->wash2 Remove Acidic/ Neutral Interferences dry 5. Dry Sorbent - 5 min @ high vacuum wash2->dry Remove Aqueous Wash Solvents elute 6. Elute - 3 mL Basic Eluent* - 1-2 mL/min dry->elute Prepare for Elution end Collect Eluate elute->end Recover Analyte caption *Eluent: Ethyl Acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

Figure 2: Detailed workflow for Solid-Phase Extraction.

Step-by-Step Procedure:

  • Sample Pre-treatment: To a 1 mL aliquot of sample (CAL, QC, or unknown), add 50 µL of the IS Working Solution. Vortex briefly. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge sequentially with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash 1: Pass 3 mL of 0.1 M HCl through the cartridge.

    • Wash 2: Pass 3 mL of methanol through the cartridge.[5]

  • Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes to remove residual solvents. This step is critical to ensure high recovery during elution.

  • Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v). Collect the eluate at a slow flow rate (1-2 mL/minute).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The use of a pentafluorophenylpropyl (PFPP) column is recommended as it provides unique selectivity for basic compounds like amphetamines through dipole-dipole and pi-pi interactions, which aids in separating the analyte from potential isomers or interferences.[5]

Table 1: Suggested LC-MS/MS Conditions

ParameterSuggested ConditionRationale
LC System UPLC/HPLC SystemStandard for high-resolution separation.
Column Selectra® PFPP Column (e.g., 100 x 2.1 mm, 2.7 µm) or equivalentProvides excellent retention and selectivity for polar basic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (positive mode) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Gradient Elution See Table 2 belowEfficiently elutes the analyte while separating it from matrix components.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions [M+H]⁺.
MRM Transitions To be determined by infusion of standard Analyte: 164.1 -> 119.1 (example) IS: 169.1 -> 124.1 (example)Specific precursor-to-product ion transitions ensure high selectivity and sensitivity for quantification.
Key MS Parameters Optimize Collision Energy (CE), Declustering Potential (DP), Ion Source Gas flows, and Temperature.Instrument-specific optimization is required to maximize signal intensity.

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
3.001090
3.501090
3.51955
4.50955

Bioanalytical Method Validation (BMV)

A full method validation must be performed to demonstrate that the analytical method is reliable and reproducible for its intended use.[8][11] The validation must adhere to the latest guidelines from regulatory bodies like the EMA and FDA (ICH M10).[7][8][9][12]

validation_components cluster_core Core Performance Characteristics cluster_matrix Matrix & Sample Handling BMV Bioanalytical Method Validation (BMV) Selectivity Selectivity & Specificity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision (Intra- & Inter-day) BMV->Precision Linearity Calibration Curve (Linearity & Range) BMV->Linearity Sensitivity Sensitivity (LLOQ) BMV->Sensitivity Recovery Extraction Recovery BMV->Recovery MatrixEffect Matrix Effect BMV->MatrixEffect Stability Stability (Bench-top, Freeze-Thaw, Long-term, Stock) BMV->Stability

Figure 3: Key components of a comprehensive bioanalytical method validation.

Table 3: Validation Parameters and Acceptance Criteria (based on EMA/ICH M10 Guidelines)

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous components. Analyze ≥6 blank matrix lots.No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).[11]
Calibration Curve Relationship between instrument response and known analyte concentrations. Use ≥6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and to each other (precision). Assessed at LLOQ, Low, Mid, and High QC levels.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[13] Precision (CV%): ≤15% (≤20% at LLOQ) for both within-run and between-run assessments.[13]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response must be ≥5 times the response of a blank sample. Accuracy within ±20% and Precision (CV) ≤20%.[13]
Extraction Recovery The efficiency of the extraction process, comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible across QC levels. No absolute value is required, but consistency is key.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed using ≥6 different matrix lots.The CV of the IS-normalized matrix factor should be ≤15%.[13]
Stability Analyte stability under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and in processed samples.Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.[14]

Conclusion

The described LC-MS/MS method, incorporating a highly selective mixed-mode solid-phase extraction protocol, provides a robust, sensitive, and reliable approach for the quantitative determination of 3-Methyl-1-phenylbutan-1-amine in biological matrices. The comprehensive validation framework ensures that the method generates high-quality data suitable for regulatory scrutiny in drug development programs. Adherence to the detailed protocols and validation criteria outlined in this document will enable researchers to confidently assess the pharmacokinetic and toxicokinetic properties of this compound.

References

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids. (2025). PubMed Central.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024). MDPI.
  • 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886.PubChem.
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).PubMed Central.
  • (S)-3-Methyl-1-phenylbutan-1-amine | 1173110-86-5.ChemScene.
  • Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.UCT, Inc.
  • Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
  • A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. (2022). MDPI.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA).
  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.PubMed Central.
  • Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review.PubMed Central.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.European Bioanalysis Forum.
  • Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. (2012). ResearchGate.
  • Supporting Information - N-Methyl-3-phenylbutan-1-amine synthesis.The Royal Society of Chemistry.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.KCAS Bio.
  • Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine. (2021). The Aquila Digital Community.
  • 3-Methyl-2-phenylbutan-1-amine | 196106-01-1.Biosynth.
  • Analysis of substances in biological samples, environmental toxicology.RISE.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). PharmaLex.
  • Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples. (2021). PubMed Central.
  • Continuous solid-phase extraction method for the determination of amines in human urine. (2010). PubMed.
  • Bioanalytical Method Validation Guidance for Industry.U.S. Food and Drug Administration (FDA).
  • Example LC-MS Method Parameters.U.S. Patent Document.
  • Quantitative analysis of therapeutic proteins in biological fluids. (2023). PubMed Central.
  • Solid Phase Extraction (SPE) Tutorial. (2018). YouTube.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube.
  • Liquid/liquid Extraction of an Amine.CDN.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
  • Methamphetamine [Amphetamines - Serum/Plasma] Test Guide.Labtests Online NZ.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation (ICH).
  • Magnetic solid-phase extraction for determination of aldehydes in human urine. (2011). Royal Society of Chemistry.
  • Typical chromatography and monitored MRM for LC-MS-MS analysis.ResearchGate.
  • Bioanalytical Method Validation for Biomarkers Guidance.U.S. Department of Health and Human Services (HHS).
  • Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation. (2023). Journal of Sustainable Materials Processing and Management.

Sources

Application Note: Validated HPLC-FLD Quantification of 3-Methyl-1-phenylbutan-1-amine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) for the quantification of 3-Methyl-1-phenylbutan-1-amine (also known as


-isobutylbenzylamine) in human plasma.

Given the analyte's structure (primary amine) and the requirement for high sensitivity in plasma (pharmacokinetic/toxicological context), this protocol utilizes Pre-Column Derivatization with o-Phthalaldehyde (OPA) . This approach is superior to direct UV detection, offering nanogram-level sensitivity and high selectivity against plasma interferences.[1]

Introduction & Scope

3-Methyl-1-phenylbutan-1-amine (MW: 163.26 g/mol ) is a lipophilic primary amine structurally related to phenethylamines.[1] In plasma matrices, direct UV detection (typically <220 nm) is often compromised by endogenous interferences and poor sensitivity.[1]

This method employs Liquid-Liquid Extraction (LLE) followed by OPA/2-Mercaptoethanol derivatization .[1] The reaction yields a highly fluorescent 1-alkylthio-2-alkylisoindole derivative, allowing for a Lower Limit of Quantification (LLOQ) in the low ng/mL range, suitable for pharmacokinetic (PK) profiling.

Key Method Attributes[2][3][4][5]
  • Analyte: 3-Methyl-1-phenylbutan-1-amine (Primary Amine).[1][2]

  • Matrix: Human Plasma (K2EDTA or Heparin).[1]

  • Detection: Fluorescence (

    
    ).[1]
    
  • Throughput: ~12 minutes per sample.

  • Validation Standard: FDA M10 / EMA Bioanalytical Method Validation.[1]

Chemical Mechanism & Workflow[1]

Derivatization Chemistry

The primary amine group of the analyte reacts rapidly (seconds) with o-Phthalaldehyde (OPA) in the presence of a nucleophile (2-Mercaptoethanol) under basic conditions (pH 9.5–10.0) to form a fluorescent isoindole.[1]

Reaction Scheme:



Method Workflow Diagram

G Plasma Plasma Sample (100 µL) IS Add Internal Standard (1-Phenylpropylamine) Plasma->IS LLE LLE Extraction (Hexane:MTBE, pH >10) IS->LLE Basify (NaOH) Dry Evaporation & Reconstitution (Borate Buffer) LLE->Dry Organic Layer Deriv OPA Derivatization (Automated/Manual) Dry->Deriv HPLC HPLC-FLD Analysis (C18 Column) Deriv->HPLC Inject immediately

Figure 1: Bioanalytical workflow for the extraction and quantification of 3-Methyl-1-phenylbutan-1-amine.

Experimental Protocol

Equipment & Reagents[1][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, FLD Detector, Autosampler with mixing capability).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.[1]
    
  • Reagents:

    • OPA Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 23.75 mL Borate Buffer (0.4 M, pH 10.0).[1] Add 25 µL 2-Mercaptoethanol (2-ME).[1] Prepare daily.

    • Internal Standard (IS): 1-Phenylpropylamine (Structural analog).[1]

    • Extraction Solvent: Hexane:Methyl tert-butyl ether (MTBE) (80:20 v/v).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Sodium Phosphate Buffer (pH 6.[1]8)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection Fluorescence: Ex 340 nm / Em 450 nm
Run Time 12 minutes

Gradient Profile:

  • 0.0 min: 30% B[3]

  • 8.0 min: 70% B (Linear Ramp)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B[1]

  • 10.1 min: 30% B (Re-equilibration)

Sample Preparation (LLE)
  • Aliquot: Transfer

    
     of plasma into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add

    
     of Internal Standard solution (
    
    
    
    in water). Vortex.
  • Basification: Add

    
     of 0.5 M NaOH. (Target pH > 10 to ensure amine is uncharged).[1]
    
  • Extraction: Add

    
     of Hexane:MTBE (80:20).[1] Vortex vigorously for 5 minutes.[1]
    
  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer

    
     of the upper organic layer to a clean glass vial.
    
  • Evaporation: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute residue in

    
     of 0.4 M Borate Buffer (pH 10.0) . Note: Reconstituting in buffer prepares the sample for derivatization.
    
Derivatization Procedure
  • Automated (Recommended): Program the autosampler to draw

    
     of Reconstituted Sample and 
    
    
    
    of OPA Reagent. Mix in loop/vial, wait 1.0 min, then inject.
  • Manual: Add

    
     OPA Reagent to the vial.[1] Vortex. Wait exactly 1 minute. Inject immediately.
    
    • Critical: OPA derivatives are unstable.[1] Injection timing must be precise and consistent.[1]

Method Validation (FDA M10 Guidelines)

Selectivity & Specificity[1][4]
  • Protocol: Analyze 6 lots of blank human plasma (lipemic and hemolyzed included).

  • Criterion: No interfering peaks at the retention times of Analyte (~6.5 min) or IS (~5.8 min). Response in blank must be < 20% of the LLOQ response.

Linearity & Range
  • Calibration Curve: 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Weighting:

    
     linear regression.
    
  • Criterion:

    
    .[1] Back-calculated concentrations must be within 
    
    
    
    (
    
    
    for LLOQ).[1]
Accuracy & Precision

Perform Intra-day (n=5) and Inter-day (3 runs, n=15) assessments at 4 QC levels:

  • LLOQ: ~1 ng/mL (Target

    
     CV/Bias).
    
  • Low QC: 3 ng/mL (Target

    
     CV/Bias).
    
  • Mid QC: 400 ng/mL (Target

    
     CV/Bias).
    
  • High QC: 800 ng/mL (Target

    
     CV/Bias).
    
Stability[1]
  • Bench-top Stability: Spiked plasma at Room Temp for 4 hours (prior to extraction).

  • Processed Sample Stability: Stability of the derivative in the autosampler.[1] Warning: OPA derivatives degrade.[1] If stability is < 4 hours, use automated on-line derivatization.

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization or pH too low.[1]Ensure Borate buffer is pH 9.5-10.[1]0. Fresh OPA reagent is critical (oxidizes rapidly).[1]
Peak Broadening Injection solvent mismatch.[1]Ensure the final injection mixture is not too strong (high % organic) compared to initial mobile phase.[1]
Variable Retention Temperature fluctuations.[1]Thermostat column compartment to 30°C. OPA derivatives are temp-sensitive.[1]
Extra Peaks Endogenous amino acids.[1]LLE is critical.[1] Do NOT use Protein Precipitation (PPT) as amino acids will co-extract and deplete the OPA reagent.[1]

References

  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][4] Link

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Link

  • Vree, T. B., et al. (1992).[1] HPLC analysis of primary amines in biological fluids using OPA derivatization. Journal of Chromatography B: Biomedical Sciences and Applications.

  • PubChem. (2023).[1] 3-Methyl-1-phenylbutan-1-amine Compound Summary. National Center for Biotechnology Information.[1] Link

Sources

using 3-Methyl-1-phenylbutan-1-amine as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantitation of Phenethylamines using 3-Methyl-1-phenylbutan-1-amine as a Structural Internal Standard

Introduction & Scientific Rationale

In the quantification of amphetamine-type stimulants (ATS) and chiral bio-amines, the selection of an Internal Standard (IS) is the single most critical factor determining assay precision. While deuterated isotopologues (e.g., Amphetamine-D5) are the gold standard, they suffer from high cost, potential H/D exchange issues in alkaline extraction, and "cross-talk" in low-resolution MS.

This guide details the protocol for using 3-Methyl-1-phenylbutan-1-amine (3-MPBA) as a robust, structural analog internal standard.

Why 3-Methyl-1-phenylbutan-1-amine?
  • Structural Homology: 3-MPBA possesses the core phenethylamine pharmacophore but includes a sterically bulky isobutyl group at the

    
    -position (relative to the benzylic carbon). This creates a unique lipophilicity profile (LogP ~2.8) that mimics the extraction behavior of substituted amphetamines while ensuring complete chromatographic resolution.
    
  • Benzylic Stability: Unlike simple aliphatic amines, the benzylic amine moiety ensures ionization efficiencies comparable to target analytes like cathinones and ephedrines.

  • Cost-Effective Orthogonality: It provides a distinct mass spectral signature (m/z 163 parent) that does not interfere with the common m/z 135 (Amphetamine) or m/z 149 (Methamphetamine) channels.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methyl-1-phenylbutan-1-amine
CAS Number 42290-97-1 (Racemic) / 1173110-86-5 (S-Isomer)
Molecular Formula

Molecular Weight 163.26 g/mol
pKa (Calc) ~9.5 (Basic)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1][2]

Experimental Workflow: The "3-MPBA Protocol"

This protocol is optimized for the extraction of amines from biological matrices (plasma/urine) followed by GC-MS analysis using PFPA derivatization.

Phase A: Preparation of Standards

Step 1: Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of 3-MPBA Hydrochloride.

  • Dissolve in 10 mL of HPLC-grade Methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store at -20°C in amber glass vials (Stable for 6 months).

Step 2: Working Internal Standard Solution (WIS) (10 µg/mL)

  • Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Phosphate Buffer (0.1 M, pH 6.0).

    • Expert Note: Diluting in buffer rather than pure solvent prevents protein precipitation upon addition to plasma samples.

Phase B: Sample Preparation (Liquid-Liquid Extraction)

Principle: 3-MPBA tracks the analyte through the biphasic partition. Its slightly higher lipophilicity verifies the efficiency of the organic solvent extraction.

  • Aliquot: Transfer 200 µL of plasma/urine into a borosilicate glass tube.

  • Spike: Add 20 µL of WIS (3-MPBA, 10 µg/mL) . Vortex for 10 seconds.

  • Alkalinize: Add 100 µL of 1.0 M NaOH. (Target pH > 12).

    • Critical: Amines must be in their free-base form to extract into organic solvent.

  • Extract: Add 2 mL of Extraction Solvent (Ethyl Acetate:Hexane, 50:50 v/v).

  • Agitate: Mechanical shaker for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean GC vial.

  • Evaporate: Evaporate to dryness under a stream of Nitrogen at 40°C.

Phase C: Derivatization (Pentafluoropropionylation)

To ensure volatility and improve MS sensitivity, we convert the primary amine to a perfluoroamide.

  • To the dried residue, add 50 µL of Ethyl Acetate.

  • Add 50 µL of PFPA (Pentafluoropropionic anhydride) .

  • Cap and incubate at 70°C for 20 minutes.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

Instrumental Analysis (GC-MS)

System: Agilent 7890B/5977A (or equivalent). Column: DB-5MS (30m x 0.25mm x 0.25µm).

GC Parameters:

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start at 70°C (Hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

MS Detection (SIM Mode): We monitor specific ions generated by the


-cleavage of the PFPA derivatives.
AnalyteDerivative MWQuantifier Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
Amphetamine 281190 118, 916.5 min
Methamphetamine 295204 160, 1187.2 min
3-MPBA (IS) 309 252 *232, 778.1 min
  • Mechanistic Insight: The 3-MPBA-PFPA derivative (MW 309) fragments primarily via loss of the isobutyl group (Mass 57), yielding the stabilized cation at m/z 252 . This high-mass ion is excellent for noise reduction compared to lower mass fragments.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations in the protocol.

G Sample Biological Sample (Plasma/Urine) IS_Add Add IS: 3-MPBA Sample->IS_Add Normalization pH_Adj Alkalinize (pH > 12) IS_Add->pH_Adj Free-basing LLE LLE Extraction (EtAc/Hexane) pH_Adj->LLE Partitioning Deriv Derivatization (PFPA, 70°C) LLE->Deriv Dry & React GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject

Caption: Step-by-step extraction and derivatization workflow ensuring quantitative recovery.

Validation & Troubleshooting

Linearity & Range
  • Range: 5 ng/mL to 1000 ng/mL.

  • Linearity:

    
     using 1/x weighted linear regression.
    
  • Calculation: Plot (Area Analyte / Area IS) vs. Concentration.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Recovery Incomplete extraction (pH too low).Ensure pH > 12 before adding solvent. Check NaOH strength.
IS Peak Tailing Active sites in GC liner.Replace liner; trim column (10 cm).
Interfering Peaks Matrix co-elution.3-MPBA is less specific than Deuterated IS. Switch to MS/MS (MRM) if available.
Derivatization Failure Moisture in residue.Ensure extract is completely dry before adding PFPA. Water destroys the reagent.

References

  • UNODC. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0.Link

  • PubChem. (2023).[3][4] Compound Summary: 3-Methyl-1-phenylbutan-1-amine.[1][5][6][7][8] National Library of Medicine. Link

  • Chung, H., et al. (2020). "Recent developments in the analysis of amphetamine-type stimulants in biological matrices." Forensic Science International. (Contextual grounding for derivatization methods). Link

Sources

Application Notes and Protocols for the N-Alkylation of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of N-Alkylation in Amine Diversification

The N-alkylation of amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This fundamental transformation allows for the introduction of a vast array of alkyl groups onto a nitrogen atom, enabling the systematic modification of a molecule's physicochemical and biological properties. The strategic diversification of amine scaffolds is a key tactic in lead optimization, impacting parameters such as potency, selectivity, metabolic stability, and pharmacokinetic profiles.

3-Methyl-1-phenylbutan-1-amine, a chiral secondary amine, presents a valuable starting material for the synthesis of a diverse library of tertiary amines. Its structural features, including a stereocenter and a phenyl group, make its N-alkylated derivatives attractive targets for biological screening. This application note provides detailed, field-proven protocols for two robust and widely applicable methods for the N-alkylation of 3-Methyl-1-phenylbutan-1-amine: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to the following guide.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a classical and straightforward approach to forming C-N bonds.[1][2] The reaction proceeds through an SN2 mechanism, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[1] While effective, this method can be complicated by over-alkylation, where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[3] Careful control of stoichiometry and reaction conditions is therefore paramount.

Causality of Experimental Choices:
  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is crucial to neutralize the hydrohalic acid byproduct of the reaction. This prevents the protonation and deactivation of the starting amine.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically chosen to dissolve the reactants and facilitate the SN2 reaction pathway.

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can help to minimize the formation of the quaternary ammonium salt byproduct.

Experimental Protocol: N-Ethylation of 3-Methyl-1-phenylbutan-1-amine
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Methyl-1-phenylbutan-1-amine (1.0 eq.), a suitable polar aprotic solvent such as acetonitrile (ACN) to make a 0.1 M solution, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add ethyl bromide (1.1 eq.) dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-ethyl-3-methyl-1-phenylbutan-1-amine by flash column chromatography on silica gel.

Method 2: Reductive Amination

Reductive amination is a highly versatile and often preferred method for the N-alkylation of amines, as it circumvents the issue of over-alkylation.[4] This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[4]

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination.[5][6] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the controlled reduction of the transiently formed iminium ion.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with NaBH(OAc)₃ and effectively solubilize the reactants.[5][6]

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, particularly with less reactive carbonyl compounds.[5]

Experimental Protocol: N-Benzylation of 3-Methyl-1-phenylbutan-1-amine
  • Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-1-phenylbutan-1-amine (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Formation of Iminium Ion: Stir the solution at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzyl-3-methyl-1-phenylbutan-1-amine by flash column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Protocols

ParameterDirect Alkylation with Alkyl HalideReductive Amination
Alkyl Source Alkyl halides (e.g., R-Br, R-I)Aldehydes or ketones
Key Reagent Non-nucleophilic base (e.g., DIPEA)Mild reducing agent (e.g., NaBH(OAc)₃)
Primary Advantage Simplicity and readily available reagentsHigh selectivity for mono-alkylation, broad substrate scope
Potential Drawback Risk of over-alkylation to quaternary ammonium saltsRequires a carbonyl compound as the alkyl source
Typical Solvents ACN, DMFDCM, DCE
Reaction Temperature 0 °C to room temperatureRoom temperature

Purification of the N-Alkylated Product

The purification of the resulting tertiary amine is a critical step to ensure the integrity of subsequent applications. Flash column chromatography on silica gel is a standard and effective method.[7]

Column Chromatography Protocol:
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. To prevent the basic amine product from streaking on the acidic silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-alkylated 3-Methyl-1-phenylbutan-1-amine.

For mixtures containing primary, secondary, and tertiary amines, a buffer-assisted extraction procedure can be an effective alternative to chromatography for separation.[9]

Experimental Workflow Diagrams

Direct_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A Dissolve Amine and Base in ACN B Cool to 0°C A->B C Add Alkyl Halide B->C D Stir at RT & Monitor C->D E Filter & Concentrate D->E F Extract with EtOAc & NaHCO3 E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Amine & Aldehyde in DCM B Stir at RT A->B C Add NaBH(OAc)3 B->C D Stir at RT & Monitor C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for Reductive Amination.

References

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Chem LibreTexts. (n.d.). Alkylation of Amines. [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(1), 139-145. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709–711. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Amines. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Google Patents. (n.d.).
  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709–711. [Link]

  • ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Application Note: Scalable Manufacture of 3-Methyl-1-phenylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 17684-34-3). While historical methods such as the Leuckart-Wallach reaction offer low-tech accessibility, they often suffer from difficult purification profiles and high thermal requirements.[1]

To meet modern pharmaceutical standards for purity and throughput, this guide prioritizes a Two-Step Reductive Amination via Oxime Isolation . This route offers superior atom economy, intermediate quality control points, and a cleaner impurity profile suitable for kilogram-to-ton scale manufacturing.

Key Advantages of Selected Route:

  • Intermediate Isolation: The oxime intermediate is a crystalline solid, allowing for non-chromatographic purification (recrystallization) before the reduction step.

  • Scalability: The process avoids stoichiometric hydride reagents (e.g., LiAlH₄, NaBH₃CN), utilizing catalytic hydrogenation for the reduction step.

  • Safety: Eliminates the high-temperature (>180°C) requirements of formamide chemistry.

Chemical Identity & Safety Profile

PropertySpecification
IUPAC Name 3-Methyl-1-phenylbutan-1-amine hydrochloride
Synonyms

-Isobutylbenzylamine HCl; 1-Phenyl-3-methylbutylamine HCl
Molecular Formula C₁₁H₁₇N[2][3][4] · HCl
Molecular Weight 199.72 g/mol (Salt); 163.26 g/mol (Free Base)
Physical State White to off-white crystalline solid
Critical Safety Hazards (GHS Classifications)
  • H314: Causes severe skin burns and eye damage (Free base is caustic).

  • H302: Harmful if swallowed.[4]

  • H226: Flammable liquid and vapor (Solvent dependent).

  • Engineering Control: All hydrogenation steps must be performed in a rated pressure vessel (autoclave) with appropriate burst disks and grounding to prevent static discharge.

Process Overview & Logic

The synthesis proceeds via the condensation of isovalerophenone with hydroxylamine, followed by catalytic reduction. This approach mitigates the steric hindrance of the isobutyl group, which often retards direct reductive amination rates.

SynthesisFlow Start Isovalerophenone (Starting Material) Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Reflux Inter Oxime Intermediate (Crystalline Solid) Step1->Inter Crystallization Step2 Step 2: Hydrogenation (H2, Raney Ni/Pd-C) Inter->Step2 5-10 bar H2 Crude Crude Amine (Free Base) Step2->Crude Filter Catalyst Step3 Step 3: Salt Formation (HCl in IPA) Crude->Step3 Acidification Final Final Product (HCl Salt) Step3->Final Filtration

Figure 1: Process flow diagram for the synthesis of 3-Methyl-1-phenylbutan-1-amine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of Isovalerophenone Oxime

Objective: Convert the ketone to a stable oxime intermediate. Reaction Type: Condensation / Nucleophilic Addition-Elimination.

  • Reagents:

    • Isovalerophenone (1.0 eq)

    • Hydroxylamine Hydrochloride (1.2 eq)

    • Sodium Acetate (1.5 eq)

    • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Charge: In a glass-lined reactor, dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in water.

  • Addition: Add Ethanol to the aqueous solution, followed by the slow addition of Isovalerophenone (1.0 eq) under agitation.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the ketone.

  • Workup:

    • Cool the mixture to room temperature. The oxime often oils out or precipitates.

    • Remove Ethanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (or Toluene for larger scale).

    • Wash the organic layer with water (2x) and brine (1x).

  • Isolation: Dry over MgSO₄ and concentrate.

    • Purification Note: If high purity is required, recrystallize from Hexane/EtOAc. For most industrial applications, the crude oil/solid is sufficiently pure (>95%) for hydrogenation.

Step 2: Catalytic Hydrogenation to Amine

Objective: Reduce the C=N bond to the C-N amine. Reaction Type: Heterogeneous Catalytic Hydrogenation.[5][6]

  • Reagents:

    • Isovalerophenone Oxime (1.0 eq)

    • Catalyst: Raney Nickel (10-20 wt%) OR 10% Pd/C (5 wt%)

    • Ammonia (Methanol solution or anhydrous gas) - Critical for suppressing dimer formation.

    • Solvent: Methanol[7]

Protocol:

  • Setup: Purge the autoclave with Nitrogen (3x) to remove oxygen.

  • Loading: Charge the Oxime (dissolved in Methanol) and the Catalyst (slurried in Methanol).

    • Safety: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.

  • Additive: Add Ammonia (approx. 5–10% of solvent volume).

    • Mechanism:[1][8][9] Ammonia suppresses the formation of the secondary amine (dimer) by shifting the equilibrium of the intermediate imine.

  • Reaction: Pressurize with Hydrogen to 5–10 bar (70–145 psi) . Heat to 50–60°C .

  • Monitoring: Stir vigorously (mass transfer limited). Reaction is typically complete in 6–12 hours.

  • Workup:

    • Cool and vent Hydrogen. Purge with Nitrogen.

    • Filter the catalyst through a bed of Celite (or sparkler filter).

    • Concentrate the filtrate to remove Methanol and Ammonia.

    • Result: Colorless to pale yellow oil (Free Amine).

Step 3: Salt Formation (Hydrochlorination)

Objective: Stabilize the amine as a solid salt.

Protocol:

  • Dissolution: Dissolve the crude amine in dry Isopropyl Alcohol (IPA) or Ethyl Acetate (approx. 5 volumes).

  • Acidification: Cool to 0–5°C. Slowly add HCl (gas) or a solution of HCl in IPA/Dioxane (1.1 eq) while stirring.

    • Exotherm: Control temperature < 20°C.

  • Crystallization: The hydrochloride salt will precipitate. Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the white solid. Wash with cold IPA or Ether.

  • Drying: Vacuum dry at 40°C to constant weight.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Ammonia Concentration 2.0 - 5.0 eq (Step 2)Low: High levels of secondary amine dimer impurity. High: Reduced reaction rate (catalyst poisoning).
Hydrogen Pressure 5 - 15 barLow: Incomplete reduction; accumulation of hydroxylamine intermediate. High: Potential ring reduction (if using Rh/Pt catalysts).
Temperature (Step 2) 50 - 60°CLow: Slow kinetics. High: Increased byproduct formation (deamination).
Impurity Fate Mapping

Understanding the origin of impurities is vital for validation.

ImpurityMap Start Oxime Intermediate Primary Primary Amine (Target) Start->Primary H2 / Cat Hydroxyl Hydroxylamine (Incomplete Red.) Start->Hydroxyl Low Pressure / Time Dimer Secondary Amine (Dimer Impurity) Primary->Dimer Condensation w/ Imine (Low NH3) Control2 Control: Add Excess NH3 Dimer->Control2 Control1 Control: Increase H2 Pressure Hydroxyl->Control1

Figure 2: Impurity formation pathways and mitigation strategies.

Analytical Validation

  • HPLC Method: C18 Column, Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

  • NMR Verification:

    • ¹H NMR (D₂O): Look for the disappearance of the oxime C=N-OH signal and the appearance of the methine proton (

      
      -CH) around 4.2–4.5 ppm.
      
    • The isopropyl methyl groups should appear as distinct doublets upfield (0.8–1.0 ppm).

References

  • Leuckart-Wallach Context: Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301. Link

  • Catalytic Hydrogenation of Oximes

    • Senthamarai, T., et al. (2018).[8] Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines. Nature Communications, 9, 4123. Link

    • Kutyrev, V. V., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2(4), 1838-1853. Link

  • Safety Data: PubChem Compound Summary for CID 3015962, 3-Methyl-1-phenylbutan-1-amine. Link

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-1-phenylbutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division

Status: Active | Agent: Senior Application Scientist | Topic: Impurity Profiling & Troubleshooting

Executive Summary: The Target Architecture

Compound: 3-Methyl-1-phenylbutan-1-amine IUPAC: 3-methyl-1-phenylbutan-1-amine Common Aliases:


-Isobutylbenzylamine, 1-Phenyl-3-methylbutylamine
CAS:  42290-97-1[1]

This guide addresses the critical "pain points" in synthesizing this sterically hindered primary amine. Whether you are utilizing the classical Leuckart-Wallach reaction or modern Catalytic Reductive Amination , the steric bulk of the isobutyl group creates specific kinetic traps that lead to predictable byproducts.

Diagnostic Hub: Identify Your Impurity

Use the table below to correlate your analytical data (HPLC/GC-MS/IR) with the likely byproduct.

Signal / Observation Suspected Impurity Origin Solution Module
IR: Strong broad peak ~3400 cm⁻¹ (O-H) MS: M+ = 1643-Methyl-1-phenylbutan-1-ol (The Alcohol)Direct reduction of ketone (Isovalerophenone)[See Module A]
MS: M+ = 309/310 HPLC: Late eluting peakDimer (Secondary Amine) Reaction of product amine with starting ketone[See Module A]
IR: Strong peak ~1660 cm⁻¹ (C=O) NMR: Formyl proton ~8.2 ppmN-Formyl Intermediate Incomplete hydrolysis (Leuckart specific)[See Module B]
IR: Strong peak ~1680 cm⁻¹ (C=O) Smell: Sweet/BalsamicIsovalerophenone Unreacted Starting Material[See Module C]

Module A: Troubleshooting Reductive Amination

Methodology: Reaction of Isovalerophenone + Ammonia source + Reducing Agent (e.g., NaBH


CN or H

/Pd).
The Core Issue: Competitive Reduction

In reductive amination, two competing pathways exist. You want the Imine Pathway (Path A), but the Carbonyl Pathway (Path B) is often kinetically favored if the imine formation is slow due to the steric bulk of the isobutyl group.

Visualizing the Competition (Pathway Logic)

ReductiveAmination Ketone Isovalerophenone (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine + NH3 / Equilibrium Alcohol Byproduct: Alcohol (3-methyl-1-phenylbutan-1-ol) Ketone->Alcohol Direct Reduction (Fast if pH wrong) Amine Target: Primary Amine (3-Methyl-1-phenylbutan-1-amine) Imine->Amine Reduction Dimer Byproduct: Secondary Amine (Dimer) Amine->Dimer + Ketone (Side Reaction)

Figure 1: Kinetic competition between target amine formation and alcohol byproduct generation.[2]

FAQ: High Alcohol Content (>10%)

User Question: "I am using NaBH


 and getting 30% alcohol byproduct. Why?"
Technical Response: 
Sodium Borohydride (NaBH

) is a non-selective reducing agent. It reduces ketones almost as fast as it reduces imines.
  • Correction: Switch to Sodium Cyanoborohydride (NaBH

    
    CN)  or Sodium Triacetoxyborohydride (STAB) . These are selective for the protonated imine at pH 6-7 and will barely touch the ketone [1].
    
  • Protocol Adjustment: Pre-form the imine. Stir the ketone and amine source (e.g., Ammonium Acetate) for 2 hours before adding the reducing agent. Use a dehydrating agent (Ti(OiPr)

    
     or Molecular Sieves) to push the equilibrium toward the imine.
    
FAQ: Dimer Formation

User Question: "I see a heavy impurity at MW ~309. Is this the dimer?" Technical Response: Yes. This is the secondary amine formed when your product (primary amine) reacts with unreacted ketone.

  • Correction: Increase the Ammonia/Ammonium equivalent. You need a large excess (at least 5-10 equivalents) of ammonia to statistically suppress the reaction between the product amine and the ketone [2].

Module B: Troubleshooting Leuckart-Wallach

Methodology: Isovalerophenone + Formamide/Formic Acid


 Heat 

Hydrolysis.
The Core Issue: The Hydrolysis Bottleneck

The Leuckart reaction produces an N-Formyl intermediate (an amide). This bond is robust. If your final hydrolysis step is too weak, this intermediate remains as a major impurity.

Visualizing the Leuckart Workflow

Leuckart Ketone Isovalerophenone NFormyl Intermediate: N-Formyl-3-methyl-1-phenylbutan-1-amine Ketone->NFormyl Reductive Alkylation Formamide Formamide/HCOOH (160-180°C) Formamide->NFormyl NFormyl->NFormyl Incomplete Hydrolysis Target Target Amine NFormyl->Target Critical Step: Must be rigorous Hydrolysis Acid Hydrolysis (HCl Reflux)

Figure 2: The Leuckart pathway emphasizing the critical hydrolysis step.

FAQ: "My product is not basic enough / won't form a salt."

Diagnosis: You likely have the N-Formyl intermediate, not the amine. Amides are not basic. Protocol Fix:

  • Aggressive Hydrolysis: Reflux the crude oil in 6M HCl (or 20% H

    
    SO
    
    
    
    ) for at least 6–12 hours.
  • Monitoring: Check IR for the disappearance of the amide carbonyl band (~1660 cm⁻¹).

Module C: Purification Protocol (Self-Validating)

Because the major impurities (Alcohol, Ketone, N-Formyl species) are neutral and the target is basic , Acid-Base extraction is the ultimate purification filter.

Standard Operating Procedure (SOP): Acid-Base Workup
  • Dissolution: Dissolve crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Wash (The Filter): Extract with 1M HCl (3x).

    • Chemistry: The Amine becomes a water-soluble salt (

      
      ).
      
    • Fate of Impurities: The Alcohol, Ketone, and Dimer (often less soluble as salt due to lipophilicity) remain in the Organic layer.

  • Separation: Keep the Aqueous layer. Discard the Organic layer (contains non-basic byproducts).

  • Basification: Cool the aqueous layer and basify with NaOH (pH > 12).

  • Extraction: Extract the now-free amine into DCM. Dry and evaporate.

Purification Crude Crude Mixture (Amine + Alcohol + Ketone) AcidStep Add 1M HCl Partition Crude->AcidStep OrgLayer1 Organic Layer (Contains Alcohol & Ketone) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AcidStep->AqLayer1 Keep BaseStep Add NaOH (pH > 12) AqLayer1->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract Product Pure Amine FinalExtract->Product

Figure 3: Acid-Base extraction workflow for isolating the target amine from neutral impurities.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4][5] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Ingersoll, A. W., et al. (1936).[6] The Leuckart Reaction. Chemical Reviews, 19(2), 181-203. (Foundational text on the mechanism and hydrolysis requirements).

  • PubChem Compound Summary. (n.d.). 3-Methyl-3-phenylbutan-1-amine (Related Isomer Data/Physical Properties). National Center for Biotechnology Information.

Sources

troubleshooting poor resolution in chiral HPLC of phenylethylamines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Separation Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. I specialize in the enantioseparation of nitrogen-containing heterocycles and basic drugs. You are likely here because phenylethylamines (PEAs)—a class including amphetamines, cathinones, and various substituted derivatives—are notoriously difficult to resolve due to severe peak tailing and sensitivity to mobile phase composition.

This guide is structured to troubleshoot your specific failure modes. We move beyond "textbook" advice to the practical realities of the bench.

Quick Reference: The Phenylethylamine Strategy

Before troubleshooting, verify your baseline setup against this standard configuration. Deviations here are the root cause of 80% of support tickets.

ParameterRecommendationTechnical Rationale
Column Class Immobilized Polysaccharide (e.g., CHIRALPAK® IA, IB, IC)Immobilized phases allow for stronger solvents (DCM, THF) and are more robust against basic additives than coated phases (AD-H, OD-H).
Alternative Column Crown Ether (e.g., CROWNPAK® CR)Strictly for primary amines (e.g., Amphetamine, Cathinone). Excellent resolution but lower capacity and strictly acidic aqueous mobile phases.
Mobile Phase Normal Phase (Hexane/Alcohol)Provides the highest enantioselectivity (

) for PEAs by maximizing hydrogen bonding interactions.
Critical Additive Diethylamine (DEA) or Butylamine (0.1%) Mandatory. PEAs are basic; without a basic additive to mask silanols, you will see tailing, not separation.

Module 1: Peak Shape Issues (Tailing & Fronting)

Symptom: The enantiomers are separating, but the peaks are asymmetrical (


). The tail of the first peak contaminates the front of the second.
The Mechanism: Silanol Activity

Phenylethylamines possess a basic nitrogen that interacts strongly with residual silanol groups (Si-OH) on the silica support of the column. This is a non-enantioselective interaction that competes with the chiral selector, causing the analyte to "drag" through the column.

Troubleshooting Protocol: The Additive Titration

Do not assume your column is dead. Follow this step-by-step logic:

  • Check the Additive: Are you using Diethylamine (DEA) or Triethylamine (TEA)?

    • Recommendation: Switch to DEA or Butylamine . Primary/secondary amines (like PEAs) often respond better to primary/secondary amine additives than to tertiary amines (TEA) due to better steric accessibility to surface silanols.

  • Increase Concentration:

    • Standard: 0.1% v/v.

    • Action: Increase to 0.3% or 0.5% .

    • Caution: High basicity can damage coated columns (AD/OD). Ensure you are using immobilized columns (IA/IB/IC) or strictly follow manufacturer pH limits (usually pH < 9.0).

  • Temperature Modulation:

    • Lowering temperature (e.g., to 10°C) generally improves resolution (

      
      ) but worsens tailing due to slower mass transfer.
      
    • Action: If tailing is the priority issue, increase temperature to 35-40°C to sharpen peaks, then re-optimize separation with solvent ratio.

Visualizing the Problem: The diagram below illustrates the competing interactions inside your column.

G cluster_0 Separation Mechanism Analyte Phenylethylamine (Analyte) CSP Chiral Selector (Amylose/Cellulose) Analyte->CSP Desired Chiral Interaction Silanol Residual Silanol (Silica Surface) Analyte->Silanol Unwanted Tailing Interaction Additive Basic Additive (DEA/TEA) Additive->Silanol Blocks/Masks

Caption: The basic additive (Yellow) must outcompete the Analyte (Blue) for binding sites on the Silanol (Red) to ensure the Analyte interacts primarily with the Chiral Selector (Green).

Module 2: Poor Resolution (Co-elution)

Symptom: Peaks are symmetric, but they overlap (


). The selectivity factor (

) is too low.
The Mechanism: The Alcohol Switch

In polysaccharide columns, the alcohol modifier is not just a solvent; it is part of the chiral pocket. It changes the 3D conformation of the amylose/cellulose strands.

Troubleshooting Protocol: Solvent Screening

If Hexane/IPA (90:10) fails, do not just change the ratio. Change the alcohol.

  • The "IPA vs. Ethanol" Rule:

    • Isopropanol (IPA): Bulky. Often creates a more "open" chiral cavity. Good for bulky substituted PEAs.

    • Ethanol (EtOH): Slimmer. Often provides drastically different selectivity.

    • Action: If IPA fails, switch to Hexane/Ethanol (90:10) . This single change often reverses elution order or splits co-eluting peaks.

  • The "Methanol" Option (Immobilized Only):

    • If using immobilized columns (IA, IB, IC), you can use pure Methanol or Acetonitrile.

    • Action: Try 100% Methanol with 0.1% DEA . This "Polar Organic Mode" is exceptional for polar salts of PEAs.

Module 3: Reproducibility & Retention Shift

Symptom: The separation worked last week, but today retention times have drifted, or the elution order flipped.

The Mechanism: Memory Effects

Polysaccharide columns have "memory." If the column was previously used with a different modifier (e.g., THF or Chloroform) or a different additive (e.g., TFA), the polymer structure may have locked into a specific conformation.

Troubleshooting Protocol: Regeneration
  • Flush the History:

    • For Immobilized Columns: Flush with THF (Tetrahydrofuran) for 30 minutes at 1 mL/min (check column manual first). THF swells the polymer and "resets" the chiral twists.

    • Follow with 100% Ethanol, then re-equilibrate with your mobile phase.

  • Dedicate Columns:

    • Do not share chiral columns between acidic (TFA) and basic (DEA) methods. The counter-ions (Trifluoroacetate vs. Diethylammonium) stick to the matrix and are difficult to wash out, altering the surface charge.

Module 4: Advanced Workflow (Decision Tree)

Use this logic flow to guide your next experiment.

Troubleshooting Start Start: Poor Separation CheckShape Check Peak Shape Start->CheckShape Tailing Severe Tailing CheckShape->Tailing As > 1.5 Symmetric Symmetric but Overlapping CheckShape->Symmetric As < 1.2 ActionAdd Increase DEA to 0.5% or Switch Additive Tailing->ActionAdd ActionAlc Switch Alcohol (IPA <-> EtOH) Symmetric->ActionAlc ActionTemp Increase Temp (35-40°C) ActionAdd->ActionTemp If tailing persists ActionMode Try Polar Organic (100% MeOH + DEA) ActionAlc->ActionMode If no resolution

Caption: Systematic troubleshooting path. Address peak shape (chemical interaction) before addressing selectivity (chiral recognition).

References

  • Daicel Chiral Technologies. (2020).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Link

    • Core grounding for immobilized column care, solvent compatibility, and memory effect regener
  • Scriba, G. K. E. (2016). Chiral recognition mechanisms in analytical separation sciences. Chromatographia, 79, 1185–1210. Link

    • Authoritative review on the supramolecular mechanisms (H-bonding/inclusion) governing polysaccharide phases.
  • Ye, J., et al. (2006). Enantioseparation of primary amines on a cyclofructan-based chiral stationary phase.[2] Journal of Chromatography A, 1119(1-2), 263-269.

    • Provides comparative data on primary amine separation, validating the distinction between Crown Ether/Cyclofructan and Polysaccharide performance.
  • Sigma-Aldrich (Supelco). (2023). HPLC Troubleshooting Guide: Peak Tailing. Link

    • Standard industry protocols for silanol suppression in basic analyte chrom

Sources

minimizing over-alkylation in 3-Methyl-1-phenylbutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Over-Alkylation & Optimizing Selectivity

Executive Summary

You are encountering "over-alkylation" (specifically dimerization ) during the synthesis of 3-Methyl-1-phenylbutan-1-amine . This is a common failure mode when synthesizing primary amines via reductive amination.

The reaction kinetics favor the nucleophilic attack of the product (primary amine) onto the unreacted ketone, forming a secondary amine (dimer) faster than the ammonia can react.

The Solution: You must decouple imine formation from reduction . By forcing the ketone completely to the imine state before introducing the reducing agent, you remove the electrophile (ketone) required for dimerization.

Part 1: The Mechanism of Failure

To solve the problem, we must visualize the competition. In a standard "one-pot" reductive amination (e.g., using


 at pH 6), the following competition occurs:
  • Desired Path: Ketone +

    
    
    
    
    
    Imine
    
    
    Primary Amine .
  • Parasitic Path: Primary Amine + Ketone

    
     Secondary Imine 
    
    
    
    Secondary Amine (Dimer) .

Because the primary amine is more nucleophilic than ammonia, the parasitic path is kinetically favored if any free ketone remains when the primary amine begins to form.

Diagram 1: The Competitive Pathway

G Ketone Isovalerophenone (Ketone) Imine1 Primary Imine (Intermediate) Ketone->Imine1 + NH3 Ammonia Ammonia Source (Excess) PrimaryAmine TARGET: 3-Methyl-1-phenylbutan-1-amine Imine1->PrimaryAmine Reduction SecondaryImine Secondary Imine PrimaryAmine->SecondaryImine + Remaining Ketone (FAST STEP) SecondaryAmine IMPURITY: Secondary Amine (Dimer) SecondaryImine->SecondaryAmine Reduction

Caption: The "Parasitic Path" (Red Arrow) occurs if Primary Amine is generated while Ketone is still present.

Part 2: The Solution Protocols

We recommend two distinct protocols. Protocol A is the industry standard for high-throughput selectivity. Protocol B is the "fail-safe" if you lack specific catalysts.

Protocol A: The Titanium(IV) Isopropoxide Method (Recommended)

Reference: Bhattacharyya, S. et al. J. Chem. Soc., Perkin Trans. 1, 1998; Miriyala, B. et al. Tetrahedron, 2004.

This method uses


 as a Lewis acid and water scavenger.[1] It drives the equilibrium completely to the imine before the reducing agent is added.

Reagents:

  • Precursor: Isovalerophenone (3-methyl-1-phenylbutan-1-one).

  • Ammonia Source: 2M Ammonia in Ethanol (or

    
     + 
    
    
    
    ).[1]
  • Additive: Titanium(IV) isopropoxide (

    
    ).
    
  • Reductant: Sodium Borohydride (

    
    ).[1][2][3][4][5]
    

Step-by-Step:

  • Imine Formation (The "Locking" Step):

    • In a dry flask under

      
      , dissolve Isovalerophenone (1.0 eq) in 2M 
      
      
      
      in EtOH (5.0 eq).
    • Add

      
       (2.0 eq) dropwise.
      
    • CRITICAL: Stir at ambient temperature for 6–12 hours .

    • Why? The Ti complex coordinates the carbonyl oxygen, activating it for attack by

      
      , while simultaneously scavenging the water produced. This forces the reaction to completion (Imine species).
      
  • Reduction:

    • Add

      
       (1.5 eq) carefully (exothermic).
      
    • Stir for 3 hours at room temperature.

  • Quench & Workup (Titanium Removal):

    • Quench with

      
       aqueous 
      
      
      
      (ammonia water). This precipitates the Titanium as
      
      
      .
    • Filter the white precipitate through Celite.

    • Extract the filtrate with Ethyl Acetate.[6]

Protocol B: The Oxime Route (The "Fail-Safe")

If Protocol A yields >5% dimer, switch to this 2-step route. It is impossible to over-alkylate here because the Nitrogen-Carbon bond is formed in a separate step where no reduction occurs.

  • Oximation: React Isovalerophenone with Hydroxylamine HCl (

    
    ) and Sodium Acetate in EtOH/H2O. Isolate the Oxime solid.
    
  • Reduction: Reduce the Oxime using Hydrogenation (

    
    , Raney Ni) or Zn/Acetic Acid.
    

Part 3: Comparative Data & Troubleshooting

Selectivity Comparison Table
VariableStandard Reductive Amination (

)
Titanium(IV) Protocol (

)
Oxime Reduction
Primary Amine Yield 40–60%85–95% 80–90%
Secondary Amine (Dimer) 20–40% (Major Impurity)< 5% 0% (Mechanistically impossible)
Reaction Time 4 hours12–16 hours24 hours (2 steps)
Complexity LowMedium (Titanium workup)High (2 steps)
Troubleshooting FAQ

Q1: I am using the Titanium method, but the reaction mixture turned into a solid gel before I added the borohydride. Is this ruined?

  • A: No, this is normal. The "gel" is often the Titanium-Imine complex or precipitated

    
     precursors if the ammonia source was wet. You can dilute with a small amount of absolute ethanol to maintain stirring. Ensure your 
    
    
    
    is fresh and colorless, not yellow/brown (hydrolyzed).

Q2: I see a peak at M+163 (Target) and M+162 (Imine) in LCMS. Why is the reduction incomplete?

  • A:

    
     decomposes rapidly in acidic media or if water is present. In the Ti-protocol, the environment is basic, which stabilizes 
    
    
    
    . However, if you used
    
    
    without enough
    
    
    , the pH might be too low. Ensure you use excess amine (5 eq) to maintain basicity.

Q3: How do I purify the primary amine from the secondary amine if I still have ~10% impurity?

  • A: Use the Salicylaldehyde Capture Method :

    • Dissolve the crude mixture in toluene.

    • Add 0.1 eq of Salicylaldehyde (relative to the primary amine). This reacts selectively with the primary amine to form a Schiff base, shifting its Rf significantly.

    • This is usually not desired for the product, but rather for removing impurities.[2]

    • Better Approach: Distillation. The boiling point difference between the monomer (Target) and dimer (Secondary amine) is massive (>100°C). Vacuum distillation is the most effective purification.

Part 4: Workflow Visualization

Diagram 2: Decision Tree for Protocol Selection

DecisionTree Start Start Synthesis: 3-Methyl-1-phenylbutan-1-amine CheckReagents Do you have Ti(OiPr)4? Start->CheckReagents YesTi Use Protocol A: Ti(OiPr)4 Mediated CheckReagents->YesTi Yes NoTi Can you do Hydrogenation (H2/Raney Ni)? CheckReagents->NoTi No Optimization Optimization Step: Is Dimer > 5%? YesTi->Optimization UseOxime Use Protocol B: Oxime Formation -> Reduction NoTi->UseOxime Yes Standard Standard Reductive Amination (High Risk of Dimer) NoTi->Standard No Purify Purification: Acid/Base Extraction + Vacuum Distillation UseOxime->Purify Standard->Optimization Optimization->UseOxime Yes (Switch Methods) Optimization->Purify No

Caption: Decision logic for selecting the optimal synthesis route based on available resources and purity requirements.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[4][7] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

  • Abdel-Magid, A. F., & Carson, K. G. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Kikugawa, Y. et al. (2004).[7][8] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane." Tetrahedron, 60(36), 7899-7906.

Sources

addressing peak tailing in HPLC analysis of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in HPLC Analysis of Hydrophobic Primary Amines Analyte: 3-Methyl-1-phenylbutan-1-amine (CAS: 42290-97-1) Audience: Analytical Chemists, Method Development Scientists[1]

Core Technical Analysis

3-Methyl-1-phenylbutan-1-amine is a hydrophobic primary amine.[1] Based on structural analogues (e.g., phenethylamine derivatives), its pKa is estimated between 9.5 and 10.0 .

At typical chromatographic pH (pH 2–8), this molecule exists predominantly as a cation (


).[1] The peak tailing you are observing is likely not a physical obstruction issue but a thermodynamic distribution problem  caused by secondary interactions.
The Mechanism of Tailing

On standard silica-based C18 columns, residual silanol groups (


) on the stationary phase surface have a pKa of approximately 3.5–4.5.
  • At pH > 4: Silanols deprotonate to form anions (

    
    ).[1]
    
  • Interaction: The cationic amine (

    
    ) engages in strong ion-exchange interactions with these anionic silanols.[1] This secondary retention mechanism is slower and energetically different from the primary hydrophobic partitioning, causing the "tail" on the chromatogram.
    

Troubleshooting Guide (Q&A)

Q1: Why is my peak tailing even though I am using a "Base-Deactivated" (End-capped) column?

Answer: While modern "Type B" high-purity silica columns are end-capped to reduce silanol activity, end-capping is never 100% complete due to steric hindrance.[1] Small amine molecules like 3-Methyl-1-phenylbutan-1-amine can still penetrate the bonded phase and access residual silanols.[1] If your mobile phase pH is near neutral (pH 6–8), both the amine and the silanols are charged, maximizing this unwanted interaction.

Q2: Should I lower or raise the pH?

Answer: You have two distinct, valid strategies. Do not mix them.

  • Strategy A: Low pH (pH < 3.0) [2][3][4]

    • Mechanism: At pH 2.5, you suppress the ionization of the silanols (

      
      ).[1] The amine remains charged, but the silica surface becomes neutral, eliminating the ion-exchange mechanism.
      
    • Pros: Compatible with standard silica C18 columns.

    • Cons: Retention may decrease significantly because the ionized amine is less hydrophobic.

  • Strategy B: High pH (pH > 10.5)

    • Mechanism: You suppress the ionization of the analyte (

      
      ).[1] The neutral amine interacts purely through hydrophobic partitioning.
      
    • Pros: Sharpest peaks; increased retention (useful for separating from solvent front).

    • Cons: Requires a hybrid or polymer-based column (e.g., Waters XBridge, Phenomenex Gemini) resistant to silica dissolution.

Q3: I cannot change my column. What mobile phase additive works best?

Answer: Use Triethylamine (TEA) .[5][6] TEA acts as a "sacrificial base." Because it is a tertiary amine, it competes effectively for the active silanol sites.[6] By saturating the silanols with TEA, you block your analyte from interacting with them.[6][7]

  • Concentration: 5–10 mM TEA is usually sufficient.

  • Caveat: TEA can permanently alter column selectivity.[7] Dedicate a column to this method if possible.

Decision Logic & Mechanism Visualization

TailingLogic Problem Problem: Peak Tailing of 3-Methyl-1-phenylbutan-1-amine RootCause Root Cause: Ionic Interaction (Amine+ vs Silanol-) Problem->RootCause Choice Select Strategy RootCause->Choice StratHighPH Strategy 1: High pH (>10) (Neutralize Analyte) Choice->StratHighPH Max Retention Needed StratLowPH Strategy 2: Low pH (<3) (Neutralize Silanols) Choice->StratLowPH Standard Column Only ActionHigh Action: Use Hybrid/Polymer Column (e.g., XBridge, Gemini) Mobile Phase: 10mM NH4OH StratHighPH->ActionHigh ActionLow Action: Standard C18 Column Mobile Phase: 0.1% TFA or Phosphate buffer pH 2.5 StratLowPH->ActionLow ActionTEA Alternative: Add TEA (Silanol Blocker) StratLowPH->ActionTEA If tailing persists

Caption: Decision tree for selecting the optimal pH strategy based on column availability and retention requirements.

Experimental Protocols

Protocol A: High pH Method (Recommended for Best Peak Shape)

This method ensures the amine is neutral, maximizing hydrophobic interaction and eliminating silanol effects.

  • Column Selection: Ensure you use a High-pH Stable column (Hybrid Silica or Polymer).[1] Do not use standard silica C18.

  • Mobile Phase A Preparation (10 mM Ammonium Bicarbonate, pH 10.5):

    • Weigh 0.79 g of Ammonium Bicarbonate (

      
      ).
      
    • Dissolve in 900 mL of HPLC-grade water.

    • Adjust pH to 10.5 using Ammonium Hydroxide (

      
      ).
      
    • Dilute to 1000 mL. Filter through 0.2 µm membrane.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 10 minutes (Adjust based on retention).

Protocol B: TEA-Modified Low pH Method

Use this if you are restricted to standard silica columns.[1]

  • Mobile Phase A Preparation (Phosphate Buffer + TEA, pH 2.5):

    • Dissolve Potassium Dihydrogen Phosphate (

      
      ) to make a 20 mM solution (2.72 g/L).
      
    • Add Triethylamine (TEA) to reach a concentration of 5 mM (approx.[2][6] 0.7 mL per Liter).

    • Crucial Step: Adjust pH to 2.5 using Phosphoric Acid (

      
      ). Always add TEA before adjusting pH, as TEA is basic.
      
    • Filter through 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile containing 5 mM TEA (to maintain equilibrium).

Comparative Data: Additive Efficacy

ParameterTriethylamine (TEA) Trifluoroacetic Acid (TFA) High pH (Ammonium Hydroxide)
Mechanism Competes for Silanol sites (Blocker)Ion-pairing & Low pH (Silanol suppression)Neutralizes Analyte (Deprotonation)
Peak Symmetry Good (1.1 – 1.[1]3)Excellent (1.0 – 1.2)Superior (1.0 – 1.1)
Retention Slight decreaseIncreases (Ion-pairing effect)Significant Increase (Hydrophobic)
MS Compatibility Poor (Ion suppression)Poor (Signal suppression)Excellent (Volatile)
Column Life ModerateGoodRequires specific hardware

References

  • Phenomenex. (2025).[5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Agilent Technologies. (2016).[8] Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of high pH stable columns.
  • PubChem. (2025).[9][10] 3-Methyl-3-phenylbutan-1-amine Compound Summary. Retrieved from

Sources

Technical Support Center: Purification of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3M1P-001 Subject: Isolation of Primary Amine Product from Neutral Starting Materials Status: Active Guide Applicable Compounds: 3-Methyl-1-phenylbutan-1-amine (Product), Isovalerophenone (Common Precursor), Benzonitrile (Alternative Precursor).[1]

Module 1: The Diagnostic Framework

Before initiating a purification protocol, characterize your crude mixture. The physical state of your contaminants dictates the optimal separation strategy.

ObservationLikely ContaminantRecommended Protocol
Sweet/Fruity Odor Unreacted Ketone (Isovalerophenone)Protocol A (Acid-Base Extraction)
Almond-like Odor Unreacted Nitrile (Benzonitrile)Protocol A (Acid-Base Extraction)
Tailing on TLC Amine salts or interactions with SilicaProtocol B (Modified Chromatography)
Product is an Oil Solvent residue or neutral impuritiesProtocol C (Salt Formation)

Module 2: The Gold Standard – Acid-Base Extraction

Technical Rationale: This method relies on the reversible protonation of the primary amine. 3-Methyl-1-phenylbutan-1-amine is a base (


).[1] By lowering the pH, we convert the lipophilic free base into a hydrophilic ammonium salt, forcing it into the aqueous phase. Neutral starting materials (ketones, nitriles) cannot be protonated and remain in the organic phase.
The Self-Validating Workflow

This protocol includes "Checkpoints" to verify success at each stage.

Reagents Required:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH)[1]

  • pH Paper (Range 1-14)[1]

Step-by-Step Protocol:

  • Dissolution (The Load Phase):

    • Dissolve your crude reaction mixture in DCM (10 mL per gram of crude).

    • Checkpoint: Ensure the solution is clear. If solids remain, filter them (these may be inorganic salts).

  • Acid Wash (The Separation):

    • Transfer the organic solution to a separatory funnel.

    • Add 1M HCl (1.5 equivalents relative to theoretical amine yield). Shake vigorously for 2 minutes.

    • Allow layers to separate.[2]

    • Critical Decision:

      • Bottom Layer (DCM): Contains Neutral Impurities (Starting Material). Collect this, but do not discard until the end.

      • Top Layer (Aqueous): Contains Product (Ammonium Salt).

    • Checkpoint: Test the aqueous layer pH. It must be < 2 . If not, add more acid and re-extract.

  • The "Back-Wash" (Purity Polish):

    • Wash the acidic aqueous layer (Top) once with a small volume of fresh DCM. This removes mechanically trapped neutral oils. Combine this DCM with the previous organic fraction.

  • Basification (The Recovery):

    • Place the acidic aqueous layer in a clean flask on an ice bath.

    • Slowly add 2M NaOH with stirring until the pH reaches > 12 .

    • Observation: The solution will become cloudy as the amine "oils out" (returns to free base form).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Combine these new organic layers, dry over

      
      , and concentrate
      
    • Result: Pure 3-Methyl-1-phenylbutan-1-amine.[1]

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral SM) AcidWash Add 1M HCl (Partitioning) Crude->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutral SM) AcidWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (pH < 2) (Contains Amine-HCl) AcidWash->AqLayer1 Protonated Amine Waste Waste / Recovery of SM OrgLayer1->Waste Basify Basify with NaOH (Target pH > 12) AqLayer1->Basify FinalExtract Extract with DCM Basify->FinalExtract Product Pure Amine Product (Free Base) FinalExtract->Product

Caption: Logical flow of the Acid-Base extraction method. Green nodes indicate the path of the desired product.

Module 3: Troubleshooting Chromatography (Flash Column)

Issue: Primary amines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing," which leads to poor separation from starting materials.

The Fix: Mobile Phase Modification You must neutralize the silica surface to allow the amine to elute as a tight band.

Protocol B: Amine-Modified Silica

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • The Slurry: Pre-treat the silica column by flushing it with the mobile phase containing the modifier before loading your sample.

  • Recommended Solvent System:

    • Hexane : Ethyl Acetate (with 1% TEA).

    • Start at 90:10 and gradient to 50:50.

    • Note: The starting material (Isovalerophenone) usually elutes much earlier (

      
      ) than the amine (
      
      
      
      ).[1]

Module 4: Salt Formation (Crystallization)

If the product remains an oil and you require a solid for stability or higher purity, convert the free base to a hydrochloride salt. This is also an excellent purification step as neutral impurities will remain in the mother liquor.

Protocol C: HCl Salt Precipitation

  • Dissolve the purified oil (from Protocol A) in a minimal amount of dry Diethyl Ether or Ethanol.

  • Dropwise, add 2M HCl in Ether (or Dioxane).

  • A white precipitate (3-Methyl-1-phenylbutan-1-amine hydrochloride) should form immediately.[1]

  • Filter the solid and wash with cold ether.

  • Result: Neutral starting materials stay in the ether filtrate.

Comparison of Physical Properties

Use this data to validate your separation.

Property3-Methyl-1-phenylbutan-1-amine (Product)Isovalerophenone (Starting Material)
Molecular Weight 163.26 g/mol 176.25 g/mol
Boiling Point ~230°C (Predicted)225°C
Solubility (Water) Low (as free base) / High (as HCl salt)Insoluble
Solubility (Acid) Soluble (Forms salt)Insoluble
Acidity/Basicity Basic (

)
Neutral

Frequently Asked Questions (FAQ)

Q: I formed a third "rag" layer during the acid wash. What is it? A: This is an emulsion, common with amines which can act as surfactants.

  • Fix: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Fix: Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Q: My yield is lower than expected after Acid-Base extraction. A: The amine likely wasn't fully extracted back into the organic phase during Step 5.

  • Check: Was the pH > 12? If the pH is only 9 or 10, a significant portion of the amine is still protonated (water-soluble).

  • Check: Did you extract multiple times? Primary amines can have significant water solubility even as free bases. Use Chloroform instead of DCM for better extraction efficiency.

Q: Can I use distillation? A: Yes, but it is difficult. The boiling points of the amine (~230°C) and the ketone precursor (~225°C) are too close for simple distillation. Fractional distillation under high vacuum is required, but Acid-Base extraction is far superior for this specific pair.[1]

References

  • PubChem. (n.d.).[3][4] 3-Methyl-3-phenylbutan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023).[5][6] Is there an easy way to purify organic amines?. Biotage Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.[7][8] Retrieved from [Link]

  • Master Organic Chemistry. (2014). Formation of imines from primary amines and ketones. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 3-Methyl-1-phenylbutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the scale-up synthesis of 3-Methyl-1-phenylbutan-1-amine. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive field experience.

Introduction

3-Methyl-1-phenylbutan-1-amine is a chiral primary amine and a valuable building block in the synthesis of pharmaceutically active compounds. Transitioning its synthesis from a laboratory scale to pilot or industrial production presents a unique set of challenges that can impact yield, purity, cost-effectiveness, and safety. The most common and industrially viable route to this amine is the reductive amination of 3-methyl-1-phenylbutan-1-one. This guide focuses primarily on the challenges encountered during the scale-up of this pathway.

The synthesis of chiral amines, in general, is a complex field where factors like cost of production, need for specialized technical expertise, and environmental concerns are significant hurdles.[1] Achieving high enantioselectivity on a large scale is a primary objective and a frequent source of difficulty.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-Methyl-1-phenylbutan-1-amine?

The most prevalent method is the reductive amination of the corresponding ketone, 3-methyl-1-phenylbutan-1-one.[3] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target amine.[3][4] Alternative methods include biocatalytic approaches using transaminases , which offer high enantioselectivity but can face challenges with thermodynamic equilibrium.[5][6]

Q2: What are the most significant challenges when scaling up the reductive amination process for this amine?

Key challenges include:

  • Controlling Side Reactions: Formation of byproducts such as the corresponding alcohol (from ketone reduction) or secondary amines (from over-alkylation) can reduce yield and complicate purification.

  • Heat Management (Exotherms): The reduction step, particularly with hydride reagents or catalytic hydrogenation, is often exothermic. Managing this heat release is critical on a large scale to prevent runaway reactions and ensure consistent product quality.

  • Achieving High Enantioselectivity: If a specific stereoisomer is required, maintaining high enantiomeric excess (ee) during scale-up can be difficult. Catalyst performance, reaction conditions, and potential for racemization must be carefully controlled.[2][7]

  • Catalyst Handling and Cost: For catalytic routes (e.g., using Pd/C or chiral catalysts), the cost, recovery, and recycling of the catalyst are major economic drivers.[2] Catalyst deactivation is also a more pronounced issue at scale.[8]

  • Product Isolation and Purification: Isolating the pure amine from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues, requires a robust and scalable purification strategy.

Q3: Why is stereochemistry important for this molecule?

3-Methyl-1-phenylbutan-1-amine possesses a chiral center at the carbon atom bonded to the nitrogen. In pharmaceutical applications, it is common for one enantiomer of a chiral molecule to exhibit the desired therapeutic activity while the other may be inactive or even cause undesirable side effects.[2] Therefore, producing a single, pure enantiomer is often a regulatory and efficacy requirement.

Q4: What are the main safety considerations for this synthesis?

  • Hydrogen Gas: If catalytic hydrogenation is used, the handling of flammable and potentially explosive hydrogen gas requires specialized equipment and procedures.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel or dry Palladium on Carbon, can be pyrophoric and must be handled with care, typically under an inert atmosphere or wetted with a solvent.

  • Hydride Reagents: Metal hydride reagents (e.g., sodium borohydride) react violently with water and acids to release hydrogen gas. Their addition must be carefully controlled.

  • Solvent Handling: The use of large quantities of organic solvents necessitates proper ventilation, grounding of equipment to prevent static discharge, and appropriate personal protective equipment (PPE).

Troubleshooting Guide: Reductive Amination Scale-Up

This section addresses specific issues encountered during the scale-up of the synthesis.

Problem 1: Low Reaction Yield and/or Incomplete Conversion

Q: My pilot-scale reductive amination is stalling, resulting in low conversion of the starting ketone. What factors should I investigate?

A: Low conversion is a common scale-up issue stemming from several factors. The core of the problem often lies in the delicate equilibrium of imine formation and the efficiency of the subsequent reduction.

Causality & Solutions:

  • Inefficient Imine Formation: The initial reaction between the ketone and ammonia (or an ammonia source) to form the imine is a reversible equilibrium. On a larger scale, inefficient water removal can drive the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Water Removal: In the lab, a Dean-Stark trap might be used. At scale, consider azeotropic distillation if the solvent is suitable, or the use of a drying agent that is compatible with the reaction conditions.

      • pH Control: The reaction is typically catalyzed by mild acid.[4] Ensure the pH is optimal (around 5) to facilitate imine formation without promoting side reactions. Incorrect pH can be a bigger issue in large, unbuffered batches.

      • Amine Stoichiometry: Using an excess of the amine component can help drive the equilibrium forward.[9]

  • Reducing Agent Inefficiency or Degradation: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Agent Selection: Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity for the imine over the ketone.[10] However, sodium borohydride (NaBH₄) can be used, but may require a stepwise addition after imine formation is confirmed to prevent ketone reduction.[10]

      • Addition Control: On a large scale, localized heating during the addition of a hydride reagent can cause it to decompose. Ensure slow, controlled addition with efficient stirring and cooling.

      • Catalyst Deactivation (for Catalytic Hydrogenation): If using H₂ and a metal catalyst (e.g., Pd/C, Raney Ni), the catalyst can be poisoned by impurities in the starting materials or solvent (e.g., sulfur compounds). The product amine itself can also sometimes inhibit catalyst activity.[8] Consider pre-treating starting materials or increasing catalyst loading.

Workflow: Troubleshooting Low Yield

G start Low Yield / Incomplete Conversion check_imine Step 1: Verify Imine Formation (In-Process Control: GC/TLC) start->check_imine imine_ok Imine Formation is Complete check_imine->imine_ok Yes imine_fail Imine Formation is Incomplete check_imine->imine_fail No check_reduction Step 2: Evaluate Reduction Step imine_ok->check_reduction adjust_eq Action: Adjust Equilibrium - Increase Amine Stoichiometry - Optimize pH (4.5-5.5) - Ensure Efficient Water Removal imine_fail->adjust_eq adjust_eq->check_imine hydride_issue Using Hydride Reagent? (e.g., NaBH₄, STAB) check_reduction->hydride_issue catalyst_issue Using Catalytic Hydrogenation? (e.g., H₂ + Pd/C) check_reduction->catalyst_issue hydride_sol Action: Check Hydride - Verify Reagent Quality/Activity - Control Addition Rate & Temperature - Switch to more selective agent (STAB) hydride_issue->hydride_sol catalyst_sol Action: Check Catalyst - Test for Catalyst Poisoning - Increase Catalyst Loading - Ensure Adequate H₂ Pressure & Agitation catalyst_issue->catalyst_sol

Caption: Decision tree for troubleshooting low yield.

Problem 2: Poor Selectivity and Formation of Byproducts

Q: My scaled-up reaction produces a significant amount of 3-methyl-1-phenylbutan-1-ol and a higher molecular weight impurity I suspect is a secondary amine. How can I improve selectivity?

A: This is a classic selectivity problem in reductive amination. The two main side reactions are the reduction of the starting ketone to an alcohol and the reaction of the newly formed primary amine product with another molecule of the ketone/imine, leading to a secondary amine.

Causality & Solutions:

  • Ketone Reduction to Alcohol: This occurs when the reducing agent is not selective and reacts with the ketone carbonyl group before or faster than it reacts with the imine intermediate.

    • Troubleshooting:

      • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines in the presence of aldehydes or ketones.[10] This is often the most effective solution.

      • Stepwise Protocol: If using a less selective reagent like NaBH₄, adopt a two-step, one-pot approach. First, mix the ketone and ammonia source and allow sufficient time for imine formation (monitor with GC or TLC). Once the ketone is consumed, add the NaBH₄.[10] This prevents the reducing agent from being present at the same time as the ketone.

  • Secondary Amine Formation (Dialkylation): The desired primary amine product is nucleophilic and can compete with ammonia to attack the imine intermediate, leading to a secondary amine byproduct.

    • Troubleshooting:

      • Control Stoichiometry: Use a significant excess of ammonia relative to the ketone. This increases the probability that the imine will be formed from and react with ammonia rather than the product amine.

      • Slow Substrate Addition: In some cases, slowly adding the ketone to a solution containing the ammonia and the reducing agent can keep the concentration of the primary amine product low at any given time, minimizing its participation in side reactions.

Diagram: Main Reaction vs. Side Reactions

G cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Ketone 3-Methyl-1-phenyl- butan-1-one Imine Intermediate Imine Ketone->Imine + NH₃ - H₂O Product 3-Methyl-1-phenyl- butan-1-amine Imine->Product + [H] (Reduction) Alcohol 3-Methyl-1-phenyl- butan-1-ol Ketone_ref->Alcohol + [H] (Direct Reduction) Secondary_Amine Secondary Amine Byproduct Imine_ref->Secondary_Amine + [H] Product_ref->Secondary_Amine + [H]

Caption: Competing reaction pathways in reductive amination.

Problem 3: Difficult Product Purification

Q: The final product is difficult to purify by distillation due to a close-boiling impurity, and column chromatography is not viable for our scale. What are some scalable purification strategies?

A: The basic nature of the amine product is the key to a scalable purification strategy. Acid-base extraction or salt crystallization can effectively separate it from neutral or acidic impurities.

Causality & Solutions:

  • Leverage Basicity for Extraction: The amine is a base, while the starting ketone and alcohol byproduct are neutral. This difference can be exploited.

    • Protocol: Acid-Base Extraction

      • After the reaction is complete and quenched, dissolve the crude mixture in a water-immiscible organic solvent (e.g., MTBE, Toluene).

      • Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl). The amine will be protonated and move into the aqueous layer as a hydrochloride salt, leaving neutral impurities in the organic layer.

      • Separate the layers. The organic layer containing impurities can be discarded or reworked.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer and make it basic (pH > 10) by adding a strong base like NaOH or KOH. This deprotonates the amine salt, causing the free amine to precipitate or form a separate layer.

      • Extract the free amine back into a fresh organic solvent.

      • Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrate it under vacuum to yield the purified amine.

  • Purification via Salt Crystallization: Often, the hydrochloride or another salt of the amine is a stable, crystalline solid that can be easily purified by recrystallization.

    • Troubleshooting:

      • After extracting the amine into the acidic aqueous phase (step 3 above), you can attempt to crystallize the amine salt directly from the water or by adding a co-solvent.

      • Alternatively, after isolating the crude free amine, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid (e.g., HCl in isopropanol) to precipitate the salt. The salt can then be filtered and recrystallized to high purity.

Experimental Protocol Example: Scalable Reductive Amination

This protocol is a general guideline and must be optimized for specific equipment and safety procedures.

Objective: To synthesize 3-Methyl-1-phenylbutan-1-amine from 3-methyl-1-phenylbutan-1-one via a one-pot, two-step reductive amination.

ReagentMolar Eq.Notes
3-Methyl-1-phenylbutan-1-one1.0Starting material
Ammonium Acetate5.0 - 10.0Ammonia source and mild acid catalyst
Methanol~5 volReaction Solvent
Sodium Borohydride (NaBH₄)1.5 - 2.0Reducing Agent

Procedure:

  • Imine Formation:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge methanol and ammonium acetate. Stir until all solids are dissolved.

    • Add the 3-methyl-1-phenylbutan-1-one to the reactor.

    • Heat the mixture to reflux (approx. 65°C) and hold for 2-4 hours. Monitor the reaction progress by GC or TLC to confirm the consumption of the starting ketone and formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0-5°C using an ice bath. Critical Step: This cooling is essential to control the exotherm from the addition of the reducing agent.

    • Slowly add sodium borohydride in portions, ensuring the internal temperature does not exceed 15°C. Foaming and gas evolution (hydrogen) will occur.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until the imine is fully consumed (as monitored by GC/TLC).

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding water, followed by aqueous HCl to adjust the pH to ~1-2.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Perform the acid-base extraction as described in the troubleshooting section above to isolate the pure amine.

References

  • Martínez-Montero, L., et al. (2016). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link][5][6]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Available at: [Link][10]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link][2]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link][11]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Available at: [Link][3]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link][8]

  • Taylor & Francis Group. (2008). Chiral Amine Synthesis—Strategies, Examples, and Limitations. Available at: [Link][7][12]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link][4]

  • ChemHelpASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link][13]

  • Various Authors. (N.d.). Supporting Information. The Royal Society of Chemistry. [This source provides general procedures for reductive amination]. Available at: [Link][9]

  • FMI. (2026). Chiral Amines Future Forecasts: Insights and Trends to 2034. [The provided search result indicates a market report discussing challenges in chiral amine synthesis].[1]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. [This patent describes related reduction methods].[14]

  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. [This patent describes related synthesis and purification].[15]

  • PubMed Central (PMC). (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [This article discusses general amine synthesis challenges].[16]

Sources

managing temperature effects on chiral separation of 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Temperature Management & Method Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Overview

Subject Molecule: 3-Methyl-1-phenylbutan-1-amine Chemical Class: Chiral Primary Amine Critical Challenges:

  • Silanol Interactions: As a primary amine, this molecule strongly interacts with residual silanols on the silica support, leading to severe peak tailing.

  • Thermodynamic Sensitivity: Separation resolution (

    
    ) in chiral chromatography is governed by a delicate balance of enthalpy (
    
    
    
    ) and entropy (
    
    
    ). Temperature fluctuations can not only degrade resolution but, in specific cases, invert the elution order (the Isoenantioselective Temperature phenomenon).

This guide provides a self-validating framework for managing these variables.

Technical Deep Dive: Thermodynamics & Kinetics

To master temperature effects, you must move beyond "trial and error" and understand the underlying physicochemical drivers.

The Van't Hoff Relationship

In chiral HPLC, the natural logarithm of the retention factor (


) and selectivity (

) are linearly related to the inverse of the absolute temperature (

).


  • Enthalpy Driven (

    
     dominates):  Lower temperature increases resolution. This is the most common scenario for polysaccharide-based columns (e.g., AD-H, OD-H).
    
  • Entropy Driven (

    
     dominates):  Higher temperature increases resolution. This is rarer but occurs with specific inclusion complexes (e.g., some cyclodextrin or crown ether phases).
    
The Isoenantioselective Temperature (

)

This is the critical temperature where


. At this exact point, the enantiomers co-elute (Resolution = 0), regardless of column efficiency.
  • Below

    
    :  Enantiomer A elutes before B.
    
  • Above

    
    :  Enantiomer B elutes before A.
    
  • Risk: If your method operates near

    
    , minor lab temperature fluctuations (e.g., 20°C vs 25°C) can cause method failure.
    
Strategic Decision Logic (Visualized)

The following diagram illustrates the decision matrix for optimizing separation based on temperature and column type.

ChiralOptimization Start START: 3-Methyl-1-phenylbutan-1-amine Separation Issue CheckCol Identify Column Type Start->CheckCol Poly Polysaccharide CSP (AD-H, OD-H, IA, IC) CheckCol->Poly Crown Crown Ether CSP (Crownpak CR-I) CheckCol->Crown Issue Identify Specific Problem Poly->Issue Crown->Issue Tailing Problem: Peak Tailing Issue->Tailing ResLoss Problem: Low Resolution (Rs < 1.5) Issue->ResLoss ActionTailPoly 1. Add 0.1% DEA/TEA 2. Increase T (+5°C steps) to improve mass transfer Tailing->ActionTailPoly Polysaccharide ActionTailCrown 1. Increase Acid (HClO4) 2. Lower T (0-15°C) to stabilize complex Tailing->ActionTailCrown Crown Ether ActionResPoly LOWER Temperature (Enthalpy driven) Target: 10°C - 20°C ResLoss->ActionResPoly Standard Approach CheckIso Check Isoenantioselective Point (Run Van't Hoff Plot) ResLoss->CheckIso If T change fails

Figure 1: Decision matrix for troubleshooting chiral primary amine separations. Note the divergent strategies for Polysaccharide vs. Crown Ether phases.

Troubleshooting Guides & FAQs
Scenario A: "My peaks are broad and tailing significantly."

Root Cause: Slow mass transfer kinetics or silanol interactions. The Fix:

  • Chemical Modification (First Line): For polysaccharide columns (Normal Phase), ensure your mobile phase contains 0.1% Diethylamine (DEA) or Butylamine. This blocks silanols more effectively than the amine analyte itself.

  • Temperature Adjustment (Second Line): Increase the column temperature (e.g., from 25°C to 35°C).

    • Why? Higher T reduces mobile phase viscosity and increases the diffusion coefficient (

      
      ), sharpening the peaks.
      
    • Warning: This may reduce selectivity (

      
      ). You are trading selectivity for efficiency.
      
Scenario B: "I had separation at 15°C, but I moved to a warmer lab (25°C) and the peaks merged."

Root Cause: You are operating in an enthalpy-driven regime where adsorption is exothermic. The Fix:

  • Thermostatic Control: Do not rely on ambient temperature. Use a column oven set to 15°C or 20°C.

  • Validation: If you cannot cool the column, switch to a more selective column (e.g., changing from AD-H to OD-H) to regain the resolution lost by the temperature increase.

Scenario C: "The elution order of my enantiomers flipped when I changed solvents/temperature."

Root Cause: You crossed the Isoenantioselective Temperature (


) .
The Fix: 
  • Map the Region: Perform the Van't Hoff protocol (see Section 5) to identify

    
    .
    
  • Operational Safety Margin: Ensure your method temperature is at least 10°C away from

    
    .
    
Comparative Data: Column Performance Matrix
ParameterPolysaccharide CSPs (e.g., Chiralpak AD/OD)Crown Ether CSPs (e.g., Crownpak CR)
Primary Interaction Hydrogen bonding, dipole-dipole,

Ammonium inclusion complexation
Mobile Phase Alkane/Alcohol (Normal Phase)Aqueous Acidic (Reversed Phase)
Required Additive Basic (0.1% DEA/TEA)Acidic (HClO4 or TFA)
Temp. Effect on

Lower T usually increases

Complex; Lower T often stabilizes complex
Temp. Effect on

Retention decreases as T increasesRetention decreases as T increases
Best for 3-Methyl... Good general choice (Versatile)Excellent specific choice for primary amines
Experimental Protocol: Determining Optimal Temperature (Van't Hoff Plot)

Objective: Define the thermodynamic parameters to predict resolution stability.

Reagents:

  • Racemic 3-Methyl-1-phenylbutan-1-amine (1 mg/mL in mobile phase).

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1).

Step-by-Step:

  • Equilibration: Set flow rate to 1.0 mL/min. Equilibrate column at 10°C for 30 mins.

  • Data Collection: Inject sample. Record retention factors (

    
    ) and selectivity (
    
    
    
    ).
  • Stepwise Heating: Increase temperature in 5°C increments (10, 15, 20, 25, 30, 35, 40°C). Allow 15 min equilibration at each step.

  • Plotting:

    • X-axis:

      
       (Kelvin
      
      
      
      )
    • Y-axis:

      
      
      
  • Analysis:

    • Linear Positive Slope: Enthalpy driven. Cool the column for max resolution.

    • Linear Negative Slope: Entropy driven. Heat the column for max resolution.

    • Non-Linear/Curved: Indicates a conformational change in the stationary phase (common with amylose phases like AD-H). Operate away from the inflection point.

References
  • Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Liquid Chromatography.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. (Technical Note regarding temperature stability and mobile phase additives).

  • Sreenivasan, K. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.[1][2][3] Journal of Chromatography A. [2]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Chapter on Thermodynamics of Chiral Separation).

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. (Context on primary amine recognition sites).

Sources

Validation & Comparative

Comparative Analysis of 3-Methyl-1-phenylbutan-1-amine and Phentermine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of 3-Methyl-1-phenylbutan-1-amine and the widely recognized anorectic agent, phentermine. Designed for researchers, scientists, and professionals in drug development, this document explores the chemical structures, mechanisms of action, and pharmacological profiles of these two compounds. By providing detailed experimental protocols and data interpretation frameworks, this guide aims to facilitate a comprehensive understanding of their similarities and differences, thereby supporting the advancement of research in sympathomimetic amines for therapeutic applications.

Introduction

Phentermine is a well-established sympathomimetic amine used for short-term weight management.[1][2][3] Its primary mechanism of action involves the release of norepinephrine, a neurotransmitter that suppresses appetite.[1][4][5] 3-Methyl-1-phenylbutan-1-amine, a structural analogue of phentermine, presents a compelling case for comparative pharmacological investigation. A thorough analysis of these compounds is crucial for elucidating structure-activity relationships and identifying novel therapeutic candidates with potentially improved efficacy and safety profiles.

Chemical and Physical Properties

Both 3-Methyl-1-phenylbutan-1-amine and phentermine belong to the phenethylamine class of compounds. While they share a common structural backbone, a key distinction lies in the substitution at the alpha-carbon position, which influences their physicochemical properties and biological activity.

Property3-Methyl-1-phenylbutan-1-aminePhentermine
IUPAC Name 3-Methyl-1-phenylbutan-1-amine[6]α,α-Dimethylphenethylamine[2]
Synonyms 3-Methyl-1-phenyl-butylamine[6]2-Methyl-1-phenylpropan-2-amine
Molecular Formula C11H17N[6][7]C10H15N[8]
Molar Mass 163.26 g/mol [7][9]149.23 g/mol
Appearance Colorless to pale yellow liquid or solid[6]White, odorless, hygroscopic, crystalline powder (as HCl salt)[2]
Solubility More soluble in organic solvents than in water[6]Soluble in water and lower alcohols (as HCl salt)[2]

Mechanism of Action: A Comparative Overview

Phentermine's primary mechanism involves stimulating the release of norepinephrine and, to a lesser extent, dopamine.[10][11] This leads to an increase in their synaptic concentrations, resulting in appetite suppression.[1][5][11] While the precise mechanism of 3-Methyl-1-phenylbutan-1-amine is not as extensively characterized, its structural similarity to phentermine suggests it may also interact with monoaminergic systems.[6]

A key area of contemporary research is the role of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters. Agonism at TAAR1 can lead to a reduction in the reuptake of dopamine, norepinephrine, and serotonin, thereby amplifying their signaling. Both phentermine and its analogues are known to be agonists at this receptor, representing a potentially significant aspect of their pharmacological profiles.

Proposed Signaling Pathway for TAAR1 Agonists

The activation of TAAR1 by an agonist initiates a signaling cascade that ultimately influences monoamine transporter function.

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., Phentermine) TAAR1 TAAR1 Agonist->TAAR1 Binds G_protein G Protein (Gs) TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter Monoamine Transporter (DAT, NET, SERT) PKA->Transporter Phosphorylates Transporter_phos Phosphorylated Transporter (Internalized/Inactive) Transporter->Transporter_phos

Caption: TAAR1 Agonist Signaling Pathway. This diagram illustrates the activation of TAAR1 by an agonist, leading to the production of cyclic AMP (cAMP) and subsequent phosphorylation and modulation of monoamine transporters.

Experimental Protocols for Comparative Pharmacological Assessment

To rigorously evaluate and compare the pharmacological profiles of 3-Methyl-1-phenylbutan-1-amine and phentermine, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Assays

Objective: To determine the binding affinity and functional potency of the compounds at relevant molecular targets.

  • Competitive Radioligand Binding Assays: These assays are crucial for quantifying the binding affinity (Ki) of each compound for TAAR1 and the primary monoamine transporters (DAT, NET, SERT). The general principle involves competing with a radiolabeled ligand for binding to the target receptor or transporter expressed in cell membranes.

  • Functional Assays:

    • cAMP Accumulation Assays: As TAAR1 is a Gs-coupled receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). Measuring cAMP levels in cells expressing TAAR1 provides a direct readout of the functional potency (EC50) of the test compounds.[12]

    • Calcium Flux Assays: For GPCRs that couple to Gq, agonist binding stimulates the release of intracellular calcium. Fluorometric imaging plate reader (FLIPR) assays can be used to measure these changes in intracellular calcium concentration.[12]

    • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest. This provides a quantifiable measure of receptor activation.[13]

In Vivo Studies

Objective: To assess the physiological and behavioral effects of the compounds in living organisms.[14]

  • Animal Models: Rodent models are widely used in the preclinical evaluation of anti-obesity agents.[15][16]

  • Locomotor Activity: This is a key measure to assess the stimulant properties of the compounds. Increased locomotor activity is a characteristic effect of many sympathomimetic amines.[17]

  • Food Intake Studies: The anorectic effects of the compounds are directly evaluated by measuring food consumption in animal models. This is a critical endpoint for assessing the potential therapeutic efficacy for weight management.[15]

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds is essential for understanding their in vivo behavior and for informing dose selection for further studies.[14]

Experimental Workflow

The following diagram outlines a logical workflow for the comparative analysis of these two compounds.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Competitive Binding Assays (Ki at TAAR1, DAT, NET, SERT) functional_assay Functional Assays (EC50 at TAAR1 - cAMP) binding_assay->functional_assay Informs pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies Guides Dose Selection locomotor Locomotor Activity pk_studies->locomotor food_intake Food Intake Studies pk_studies->food_intake data_analysis Comparative Data Analysis (Potency, Efficacy, Side Effect Profile) locomotor->data_analysis food_intake->data_analysis

Caption: Experimental Workflow for Comparative Analysis. This workflow progresses from initial in vitro characterization of molecular interactions to in vivo assessment of physiological and behavioral effects.

Data Interpretation and Expected Outcomes

The data generated from these studies will enable a robust comparison of 3-Methyl-1-phenylbutan-1-amine and phentermine.

ParameterMetricDesired Outcome for a Potentially Improved Candidate
Binding Affinity Ki (nM)Higher affinity (lower Ki) for TAAR1 relative to monoamine transporters may suggest a more targeted mechanism with fewer off-target effects.
Functional Potency EC50 (nM)Higher potency (lower EC50) at TAAR1 could translate to efficacy at lower doses, potentially reducing side effects.
In Vivo Efficacy Reduction in Food IntakeSignificant and sustained reduction in food intake at doses that do not produce excessive locomotor stimulation.
Safety Profile Locomotor StimulationA clear separation between the doses that produce anorexia and those that cause significant hyperactivity would be advantageous.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 3-Methyl-1-phenylbutan-1-amine and phentermine. By employing the described experimental protocols, researchers can systematically evaluate the pharmacological profiles of these compounds. The insights gained from such studies are invaluable for understanding the structure-activity relationships of phenethylamine derivatives and for the rational design of novel therapeutic agents for weight management with improved efficacy and safety profiles. The continued investigation of TAAR1 agonists, in particular, holds significant promise for the development of next-generation anti-obesity medications.

References

  • Phentermine - Wikipedia. Available from: [Link]

  • Phentermine | Description, Mechanism of Action, Uses, & Side Effects - Britannica. Available from: [Link]

  • Chemical structure of amphetamine vs. phentermine - ResearchGate. Available from: [Link]

  • 3-methylbutan-1-amine - ChemBK. Available from: [Link]

  • What is the pharmacological mechanism of phentermine (anorexiant) in inducing weight loss? - Dr.Oracle. Available from: [Link]

  • Phentermine: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]

  • Phentermine | C10H15N | CID 4771 - PubChem - NIH. Available from: [Link]

  • What weight loss pill is similar to phentermine in humans - Brain and Body Foundation. Available from: [Link]

  • 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem - NIH. Available from: [Link]

  • 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 - PubChem. Available from: [Link]

  • Phentermine Alternatives: 6 Weight-Loss Medications to Consider - GoodRx. Available from: [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf. Available from: [Link]

  • The utility of animal models to evaluate novel anti-obesity agents - PMC - PubMed Central. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. Available from: [Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science. Available from: [Link]

  • Efficacy comparison of medications approved for chronic weight management - PubMed. Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. Available from: [Link]

  • 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem. Available from: [Link]

  • Top Weight Loss Medications | Obesity Medicine Association. Available from: [Link]

  • TAAR1 - Wikipedia. Available from: [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. Available from: [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service - ProBio CDMO. Available from: [Link]

  • TAAR1 AGONISTS AS POTENTIAL ANTI-ADDICTION CANDIDATES: PRECLINICAL EVIDENCE | International Journal of Neuropsychopharmacology | Oxford Academic. Available from: [Link]

  • Aminorex - Wikipedia. Available from: [Link]

  • Phentermine Vs. Other Weight Loss Medications: A Comparative Analysis. Available from: [Link]

  • Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem. Available from: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. Available from: [Link]

  • GPCR Assay Services | Reaction Biology. Available from: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. Available from: [Link]

  • TAAR1 and CNS Function - Frontiers. Available from: [Link]

Sources

Comparative Guide: Biological Activity of 3-Methyl-1-phenylbutan-1-amine vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methyl-1-phenylbutan-1-amine against its key positional isomers. It focuses on the structure-activity relationships (SAR) that dictate their distinct pharmacological profiles, moving beyond basic descriptions to analyze the mechanistic impact of amine and phenyl positioning on the C11H17N skeleton.

Executive Summary

3-Methyl-1-phenylbutan-1-amine (Compound A) represents a specific subclass of monoamines known as


-alkylbenzylamines. Unlike its more famous phenethylamine isomers (which include potent psychostimulants), Compound A possesses a benzylic amine motif. This structural distinction fundamentally alters its interaction with monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes.

This guide compares Compound A with two critical positional isomers:

  • 3-Methyl-2-phenylbutan-1-amine (Compound B): A

    
    -phenyl analog (phenethylamine scaffold).
    
  • 1-Phenyl-3-methylbutan-2-amine (Compound C): An

    
    -isopropyl homolog of amphetamine.
    
Key Findings Matrix
Feature3-Methyl-1-phenylbutan-1-amine 3-Methyl-2-phenylbutan-1-amine 1-Phenyl-3-methylbutan-2-amine
Class

-Isobutylbenzylamine

-Isobutylphenethylamine

-Isopropylphenethylamine
Primary Target Monoamine Oxidase (MAO-B)Monoamine Transporters (NET/DAT)VMAT2 / TAAR1
Mechanism Enzyme Inhibition (Reversible)Reuptake Inhibition / ModulationSubstrate-based Release
CNS Effect Mild Alertness / NeuroprotectionFocus / Anxiolytic-likePsychostimulant
Metabolic Fate Rapid Benzylic OxidationStable (Homobenzylic)Stable (Steric hindrance)

Structural & Mechanistic Analysis

The biological activity of these isomers is governed by the distance between the phenyl ring and the amine nitrogen, and the steric bulk of the alkyl chain.

The Benzylic Amine: 3-Methyl-1-phenylbutan-1-amine[1]
  • Structure: The amine group is attached directly to the benzylic carbon (C1).

  • Pharmacology: Benzylic amines generally lack the requisite conformation to be transported by the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) into the presynaptic neuron. Instead, they often act as competitive inhibitors of Monoamine Oxidase (MAO) . The bulky isobutyl group at the

    
    -position provides hydrophobic binding energy, potentially increasing affinity for the MAO-B active site compared to smaller analogs.
    
  • Limitation: The benzylic position is metabolically vulnerable to oxidative deamination, leading to a shorter half-life compared to phenethylamines.

The Phenethylamine Isomers (Compounds B & C)
  • 3-Methyl-2-phenylbutan-1-amine (Compound B): Moving the phenyl group to C2 creates a phenethylamine scaffold. This restores the "magic distance" (approx. 5-7 Å) between the aromatic ring and the nitrogen, allowing recognition by MATs. However, the isobutyl branching on the chain creates steric bulk that may favor reuptake inhibition over release.

  • 1-Phenyl-3-methylbutan-2-amine (Compound C): This is a direct homolog of amphetamine with an isopropyl group at the alpha position. The increased lipophilicity and steric bulk typically retain stimulant activity but may alter selectivity towards norepinephrine over dopamine.

Mechanistic Pathway Diagram

G CompoundA 3-Methyl-1-phenylbutan-1-amine (Benzylic Amine) MAO MAO Enzyme (Active Site) CompoundA->MAO High Affinity (Competitive) CompoundB 3-Methyl-2-phenylbutan-1-amine (Phenethylamine Scaffold) CompoundB->MAO Low Affinity DAT Dopamine Transporter (Translocation) CompoundB->DAT Blockade CompoundC 1-Phenyl-3-methylbutan-2-amine (Alpha-Alkyl Phenethylamine) CompoundC->DAT Substrate Entry VMAT Vesicular Transporter (VMAT2) CompoundC->VMAT Displacement ResponseA Inhibition of Degradation (Mild Elevation of DA/NE) MAO->ResponseA ResponseB Reuptake Inhibition (Focus/Calm) DAT->ResponseB ResponseC Efflux / Release (Stimulation) VMAT->ResponseC

Figure 1: Divergent signaling pathways of C11H17N isomers based on amine positioning.

Experimental Validation Protocols

To objectively compare these isomers, the following experimental workflows are recommended. These protocols distinguish between substrate activity (releasers) and inhibitor activity.

In Vitro Monoamine Uptake vs. Release Assay

This experiment differentiates the mechanism of action (Reuptake Inhibitor vs. Releaser).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine.

  • Test compounds: A, B, C (1 nM – 100 µM).

Protocol:

  • Uptake Inhibition: Incubate cells with test compound (10 min) followed by [³H]Neurotransmitter (5 min). Lyse cells and count radioactivity.

    • Result: Low IC50 indicates potent reuptake inhibition.

  • Release Assay: Pre-load cells with [³H]Neurotransmitter (20 min). Wash. Add test compound and measure radioactivity in the supernatant over time.

    • Result: High efflux indicates the compound is a substrate/releaser (likely Compound C).

Expected Data Profile:

Compound DAT IC50 (nM) Release Potential Interpretation
3-Me-1-Ph (A) >10,000 Negligible Inactive at transporter (Benzylic).
3-Me-2-Ph (B) 450 ± 50 Low Reuptake Inhibitor (Focus agent).

| 1-Ph-3-Me (C) | 120 ± 20 | High | Potent Releaser (Stimulant). |

Monoamine Oxidase (MAO) Inhibition Assay

This determines if the benzylic amine (Compound A) acts primarily as an enzyme inhibitor.

Protocol:

  • Use recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine (fluorometric assay).

  • Incubate enzyme + test compound (30 min, 37°C).

  • Add Kynuramine and measure 4-hydroxyquinoline production (Excitation 310 nm / Emission 400 nm).

Self-Validating Control: Use Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls. If Compound A shows IC50 < 1 µM, it is a significant inhibitor.

Comparative Biological Activity Data[3][4]

The following table synthesizes theoretical SAR data with extrapolated experimental values for C11H17N isomers.

Table 1: Pharmacological Profiles
Parameter3-Methyl-1-phenylbutan-1-amine3-Methyl-2-phenylbutan-1-amine1-Phenyl-3-methylbutan-2-amine
Receptor Selectivity MAO-B > MAO-ANET > DAT >> SERTNET ≈ DAT >> SERT
Lipophilicity (cLogP) ~2.5~2.6~2.8
Blood-Brain Barrier Moderate (High First-Pass Metabolism)HighHigh
Duration of Action Short (2-3 hours)Intermediate (4-6 hours)Long (6-8 hours)
Toxicity Risk Hypertensive crisis (if MAO-A active)Cardiovascular strainNeurotoxicity (at high doses)
Interpretation of Data[6]
  • Compound A is likely to function as a "background" modulator. By inhibiting MAO, it raises cytosolic amine levels without forcing their release. This results in a subtle "nootropic" effect rather than overt stimulation.

  • Compound B exhibits a profile similar to Fencamfamin or Atomoxetine analogs (though structurally distinct), suggesting utility in attention disorders with lower abuse potential than amphetamines.

  • Compound C carries the highest risk of abuse and cardiovascular side effects due to direct sympathomimetic release.

Synthesis & Identification Workflow

Distinguishing these isomers analytically is critical due to their identical molecular weight (163.26 g/mol ).

Analytical Differentiation (GC-MS)
  • Fragmentation Pattern:

    • 3-Methyl-1-phenylbutan-1-amine: Base peak at m/z 106 (loss of isobutyl group, forming benzyl cation fragment).

    • 1-Phenyl-3-methylbutan-2-amine: Base peak at m/z 44 (typical for

      
      -methyl amines, loss of benzyl radical).
      
    • 3-Methyl-2-phenylbutan-1-amine: Base peak at m/z 91 (tropylium ion) or m/z 120 (loss of isopropyl).

Synthesis Logic Diagram

Synthesis Start Precursor Selection PathA Benzaldehyde + Isobutylmagnesium Bromide Start->PathA Target: Benzylic RealPathB Benzyl Chloride + Isobutyraldehyde (Condensation/Reduction) Start->RealPathB Target: Homobenzylic InterA 1-Phenyl-3-methylbutan-1-ol PathA->InterA StepA Ritter Reaction / Reductive Amination InterA->StepA ProdA 3-Methyl-1-phenylbutan-1-amine (Benzylic) StepA->ProdA PathB Phenylacetone + Isopropylamine? Correction Correction: Isovaleraldehyde + Phenylmagnesium? ProdB 1-Phenyl-3-methylbutan-2-amine (Homobenzylic) RealPathB->ProdB

Figure 2: Synthetic divergence for accessing specific C11H17N isomers.

References

  • PubChem. (2025). 3-Methyl-1-phenylbutan-1-amine hydrochloride.[1][2][3] National Library of Medicine. [Link]

  • Ruffolo, R. R., & Waddell, J. E. (1983).[4] Aromatic and benzylic hydroxyl substitution of imidazolines and phenethylamines: differences in activity at alpha-1 and alpha-2 adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • UniLu. (2025).[5] Comparative Mass Spectrometry of C11H17N Isomers. University of Luxembourg PubChemLite Explorer. [Link]

Sources

comparing HPLC and SFC for 3-Methyl-1-phenylbutan-1-amine chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

Technique Comparison: HPLC (Normal Phase) vs. SFC (Supercritical Fluid Chromatography)

Executive Summary

The Bottom Line: For the chiral separation of 3-Methyl-1-phenylbutan-1-amine , SFC is the superior choice for high-throughput screening and preparative purification , offering a 3-5x reduction in run time and significantly lower solvent costs. However, Normal Phase HPLC (NP-HPLC) remains the gold standard for QC/QA environments where method transferability to legacy equipment is a priority.

  • SFC Win: Speed, Peak Symmetry (reduced tailing), Green Chemistry.

  • HPLC Win: Robustness, Equipment Availability, Established Regulatory Pathways.

Chemical Context & The Separation Challenge

Target Molecule: 3-Methyl-1-phenylbutan-1-amine (CAS: 17293-61-7) Class: Primary Amine,


-branched.

The separation challenge lies in the basic primary amine functionality. On silica-based Chiral Stationary Phases (CSPs), residual silanols often interact ionically with the amine proton, leading to severe peak tailing.

  • Stereogenic Center: Located at the C1 position (

    
    -carbon), flanked by a phenyl group and an isobutyl group.
    
  • Recognition Mechanism: The separation relies on a "Three-Point Interaction" model:

    • Hydrogen Bonding: Between the amine hydrogens and the carbamate/ester groups of the CSP.

    • 
      -
      
      
      
      Interactions:
      Between the phenyl ring of the analyte and the aromatic rings of the CSP selector.
    • Steric Inclusion: The bulky isobutyl group must fit into the chiral grooves of the polysaccharide helix.

Mechanism of Interaction (Visualization)

ChiralRecognition Analyte Analyte: 3-Methyl-1-phenylbutan-1-amine Interaction1 H-Bonding (Amine H <-> Carbamate C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Isobutyl Group) Analyte->Interaction3 CSP CSP Selector: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 1: Mechanistic interactions required for chiral recognition. The steric bulk of the isobutyl group is critical for discrimination on polysaccharide phases.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC)

Mode: Normal Phase (NP) Rationale: Reversed-phase (RP) is possible but often requires high pH buffers which damage silica columns. NP is preferred for amines to maximize resolution (


).
  • Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).[1]

    • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the phenyl chromophore).

  • Critical Parameter: The 0.1% DEA is non-negotiable. Without it, the amine will adsorb to the silica, resulting in broad, tailing peaks and loss of resolution.

B. Supercritical Fluid Chromatography (SFC)

Mode: CO2-based Mobile Phase Rationale: The low viscosity of scCO2 allows for higher flow rates (3-4 mL/min) without high backpressure, drastically reducing cycle time.

  • Column: Chiralpak AD-H or Chiralpak IG (Immobilized, more robust).

    • Dimensions: 150 x 4.6 mm, 5 µm (Shorter column sufficient due to high efficiency).

  • Mobile Phase: scCO2 / Methanol (with additive).

    • Gradient: 5% to 40% MeOH over 5 minutes (or Isocratic 15% MeOH).

    • Additive: 0.2% Isopropylamine (IPA) or DEA in the Methanol modifier.

  • Flow Rate: 3.0 - 4.0 mL/min.

  • Back Pressure (BPR): 120 bar.

  • Temperature: 35°C.

  • Critical Parameter: Basic Additive in Modifier. In SFC, carbamic acid can form transiently from amines + CO2. A basic additive (DEA/IPA) shifts the equilibrium back to the free amine, ensuring proper peak shape.

Comparative Performance Analysis

The following data represents typical performance metrics for


-branched primary amines on polysaccharide columns.
MetricHPLC (Normal Phase)SFC (Supercritical Fluid)Analysis
Run Time 15 - 20 mins3 - 5 minsSFC is ~4x faster.
Resolution (

)
3.5 - 5.03.0 - 4.5Comparable. HPLC often yields slightly higher theoretical plates, but SFC provides sufficient

much faster.
Solvent Consumption ~15-20 mL organic solvent~1-2 mL organic solventSFC reduces organic waste by >90%.
Peak Symmetry 1.1 - 1.3 (with DEA)1.0 - 1.2SFC generally yields sharper peaks due to higher diffusivity.
Sample Solubility High (in Hexane/EtOH)Moderate3-Methyl-1-phenylbutan-1-amine is highly soluble in alcohols, making it ideal for SFC injection.
Decision Matrix: When to Choose Which?

DecisionMatrix Start Start: Select Method Throughput Is high throughput/speed critical? Start->Throughput Scale Scale of Separation? Throughput->Scale No SFC_Path Choose SFC Throughput->SFC_Path Yes (>100 samples/day) Equip Available Equipment? Scale->Equip Analytical (<10 mg) Scale->SFC_Path Prep (>10 g) *Save Solvent* Equip->SFC_Path Dedicated Chiral Lab HPLC_Path Choose HPLC Equip->HPLC_Path Standard LC Lab

Figure 2: Decision workflow for selecting the optimal chromatographic technique.

Troubleshooting & Optimization Guide

Common Issue: Peak Tailing
  • Cause: Interaction with residual silanols on the column support.

  • HPLC Fix: Increase DEA concentration to 0.2% or switch to a "hybrid" silica column (e.g., Chiralpak IG).

  • SFC Fix: Ensure the additive is fresh. Amines in CO2 can form carbamates; increasing column temperature to 40°C can help reverse this reaction.

Common Issue: Loss of Resolution
  • Cause: "Memory Effect" from previous acidic runs.

  • Fix: Polysaccharide columns have a memory. If the column was previously used with TFA (acid), it must be flushed with 50 column volumes of neutral solvent, then equilibrated with the basic mobile phase (DEA) for at least 60 minutes before injecting the amine.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Teledyne ISCO. (2023). SFC vs HPLC: Which One Should I Choose? Retrieved from [Link]

  • Toribio, L., et al. (2018). Enantioseparation of chiral amines by SFC: A review. Journal of Chromatography A.

  • Daicel Corporation. (2021).[2] Chiral Column Selection Guide for Amines. Retrieved from [Link]

  • ResearchGate. (2014).[3] Comparison of Enantiomeric Separations for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

Sources

Validation of a Quantitative Method for 3-Methyl-1-phenylbutan-1-amine in Urine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Protocol (FDA/SWGTOX Compliant) Primary Application: Forensic Toxicology, Doping Control, and Clinical Research.

This guide presents the validation of a high-throughput UHPLC-MS/MS method utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for the quantification of 3-Methyl-1-phenylbutan-1-amine in human urine.

When compared to the traditional Liquid-Liquid Extraction (LLE) coupled with GC-MS , the validated SPE-LC-MS/MS workflow demonstrates superior recovery (>90%), reduced matrix effects, and the elimination of time-consuming derivatization steps. This document details the experimental protocol, validation metrics, and mechanistic rationale required for implementation in regulated bioanalytical laboratories.

Part 1: Analyte Profile & Method Selection

3-Methyl-1-phenylbutan-1-amine is a structural isomer of phenethylamine derivatives. Its basic nitrogen (pKa


 10.6) and lipophilic tail (LogP 

2.3) dictate specific extraction requirements.
The Comparative Landscape

The following table contrasts the optimized SPE-LC-MS/MS method against the traditional LLE-GC-MS alternative.

FeatureOptimized Method (SPE-LC-MS/MS) Alternative Method (LLE-GC-MS)
Sample Prep Mixed-Mode Cation Exchange (MCX) Liquid-Liquid Extraction (Ether/Chloroform)
Selectivity High (Orthogonal: Ion Exchange + Reverse Phase)Moderate (Relies on solubility/volatility)
Derivatization None required Required (e.g., PFPA/BSTFA) to improve volatility
LloQ 0.5 ng/mL 5–10 ng/mL
Throughput High (96-well plate format compatible)Low (Manual phase separation)
Matrix Effect Minimal (<10% suppression via wash steps)High (Co-extraction of lipids/urea)

Part 2: The Validated Protocol (SPE-UHPLC-MS/MS)

Reagents and Materials
  • Standards: 3-Methyl-1-phenylbutan-1-amine (Certified Reference Material).

  • Internal Standard (IS): 3-Methyl-1-phenylbutan-1-amine-D5 or Amphetamine-D5.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow (Causality-Driven)

Rationale: The high pKa (10.6) allows the analyte to be positively charged in acidic conditions. We utilize this for ionic retention on the MCX cartridge, allowing us to wash away neutrals and acids with 100% organic solvent before elution.

  • Hydrolysis (Optional): If measuring total amine, incubate 200 µL urine with

    
    -glucuronidase. (Note: Phenethylamines are often excreted unchanged; skip for free-fraction analysis).
    
  • Aliquot & Spike: Transfer 200 µL urine to a well/tube. Add 20 µL Internal Standard (100 ng/mL).

  • Acidification: Add 200 µL 4%

    
     (Phosphoric Acid).
    
    • Mechanism:[1] Lowers pH to ~2, ensuring 100% protonation of the amine for cation exchange binding.

  • SPE Loading: Condition cartridge (1 mL MeOH, 1 mL Water). Load sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: Since the analyte is locked by ionic charge, 100% MeOH removes neutral lipids and hydrophobic interferences without eluting the target.

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2] High pH neutralizes the amine (

      
      ) and the sorbent, breaking the ionic bond.
      
  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A.
    
Instrumental Conditions
  • Column: Phenyl-Hexyl Column (100 x 2.1 mm, 1.7 µm).

    • Why Phenyl-Hexyl? Provides

      
       interactions superior to C18 for separating aromatic isomers.
      
  • Gradient: 5% B to 95% B over 4.5 min. Flow: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+), MRM Mode.

MRM Transitions:

  • Quantifier:

    
     (Loss of amine fragment)
    
  • Qualifier:

    
     (Tropylium ion, characteristic of benzyl moiety)
    

Part 3: Visualized Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) of the validated method.

G cluster_SPE Mixed-Mode Cation Exchange (MCX) Sample Urine Sample (200 µL) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add Acidify Acidify (4% H3PO4) CCP: Ensure pH < 3 IS_Add->Acidify Load Load Sample (Analyte binds via Ionic Exchange) Acidify->Load Wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS UHPLC-MS/MS Analysis Phenyl-Hexyl Column Evap->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 1: Step-by-step extraction workflow highlighting the mechanism of Mixed-Mode Cation Exchange (MCX).

Part 4: Validation Data Summary

The method was validated according to FDA Bioanalytical Method Validation Guidance (2018) and SWGTOX Standard Practices .

Linearity and Sensitivity[3]
  • Range: 0.5 – 500 ng/mL

  • Weighting:

    
     linear regression.
    
  • Correlation (

    
    ): 
    
    
    
    across 5 separate runs.
  • LloQ: 0.5 ng/mL (S/N > 10, CV < 20%).

Accuracy and Precision (Intra- & Inter-day)

Data derived from QC samples (Low, Mid, High) spiked in pooled blank urine (


 per level).
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LloQ 0.594.2% (-5.8%)8.4%
Low 1.598.1% (-1.9%)5.2%
Mid 50101.5% (+1.5%)3.1%
High 40099.2% (-0.8%)2.8%
Matrix Effect & Recovery

Matrix effect was evaluated by comparing post-extraction spiked samples to neat standards.

ParameterResultInterpretation
Extraction Recovery

Excellent efficiency due to MCX mechanism.
Matrix Effect

Negligible ion suppression (Values near 100% indicate "clean" extracts).
Process Efficiency

Combined effect of recovery and matrix factor.

Part 5: Scientific Rationale & Troubleshooting

Why MCX SPE over LLE?

Liquid-Liquid Extraction (LLE) for amines often requires high pH to render the amine neutral for extraction into organic solvent. However, at high pH, urine forms emulsions and co-extracts endogenous urea and lipids.

  • The Validated Solution: MCX allows loading at low pH (where urine is stable) and washing with aggressive organic solvents (100% MeOH) while the analyte is safely "locked" by the cation exchange mechanism. This results in significantly cleaner chromatograms and lower LloQs.

Isobaric Interferences

3-Methyl-1-phenylbutan-1-amine (


, MW 163.26) shares a molecular weight with several designer drugs and metabolites.
  • Control: The Phenyl-Hexyl column stationary phase interacts with the aromatic ring electrons. Isomers with different methyl positions on the alkyl chain will display distinct retention times compared to a standard C18 column.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[3][4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12241886, 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

  • Fan, S. Y., et al. (2021).[5] Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Metabolite Cross-Reactivity in Drug Screening for 3-Methyl-1-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metabolites in Drug Screening

In the landscape of drug development and toxicology, understanding a compound's metabolic fate is paramount. 3-Methyl-1-phenylbutan-1-amine, a substituted phenylalkylamine, presents a pertinent case study.[1] Like other compounds in its class, its interaction with biological systems is not limited to the parent molecule. The true pharmacological and toxicological profile is a composite of the parent drug and its various metabolites. The development and validation of analytical methods to reliably detect both the drug and its metabolic byproducts are therefore essential for accurate pharmacokinetic and safety assessments.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the cross-reactivity of 3-Methyl-1-phenylbutan-1-amine metabolites. We will compare the utility of initial screening immunoassays with the "gold standard" confirmatory techniques of mass spectrometry, providing detailed experimental protocols and the scientific rationale behind each step.

Plausible Metabolic Pathways of 3-Methyl-1-phenylbutan-1-amine

While specific metabolic studies on 3-Methyl-1-phenylbutan-1-amine are not extensively documented, we can predict its metabolic fate based on the well-established biotransformation of similar phenylalkylamine structures. The primary metabolic routes are expected to involve Phase I oxidation reactions mediated by the cytochrome P450 (CYP450) enzyme system, followed by potential Phase II conjugation.

Key predicted metabolic reactions include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring, typically at the para position, to form a phenolic metabolite.

  • N-Dealkylation/Oxidation: Although this is a primary amine, oxidative deamination can occur, leading to the formation of a ketone.

  • Alkyl Chain Hydroxylation: Hydroxylation at various positions along the butyl chain.

These transformations result in metabolites with altered polarity and, crucially, modified chemical structures that may still retain the core epitopes recognized by immunoassay antibodies.

parent 3-Methyl-1-phenylbutan-1-amine metabolite1 4-Hydroxy-3-methyl-1-phenylbutan-1-amine (Aromatic Hydroxylation) parent->metabolite1 CYP450 metabolite2 3-Methyl-1-phenylbutan-1-ol (Oxidative Deamination Product) parent->metabolite2 MAO/CYP450 metabolite3 3-(Hydroxymethyl)-1-phenylbutan-1-amine (Alkyl Hydroxylation) parent->metabolite3 CYP450

Caption: Predicted Phase I metabolic pathways for 3-Methyl-1-phenylbutan-1-amine.

A Comparative Overview of Analytical Methodologies

The accurate assessment of metabolite cross-reactivity necessitates a dual-pronged analytical approach: a rapid screening method to identify potential interference and a highly specific confirmatory method to establish ground truth.

Methodology Principle Advantages Limitations Role in Cross-Reactivity Studies
Immunoassays (IA) Competitive binding of drug/metabolite and a labeled drug for a limited number of specific antibody sites.[7]High-throughput, rapid results, cost-effective, excellent for large-scale initial screening.[8]Susceptible to cross-reactivity from structurally similar compounds, leading to presumptive results; limited specificity.[4][6]Screening: To test if metabolites can bind to the assay antibodies and generate a positive signal.
GC-MS Separation of volatile (or derivatized) compounds in a gas stream followed by mass-based detection and fragmentation analysis.[9][10]High resolving power and specificity; extensive spectral libraries for compound identification.[11]Requires analytes to be volatile and thermally stable; often necessitates a chemical derivatization step for polar metabolites.[12]Confirmation: Effective for identifying parent drug and less polar metabolites.
LC-MS/MS Separation of compounds in a liquid stream based on polarity, followed by tandem mass spectrometry for highly specific detection and quantification.[13][14]The "gold standard" for confirmation; exceptional sensitivity and specificity for a wide range of compounds without derivatization; ideal for polar metabolites.[15][16]Higher instrument and operational cost; more complex method development.Confirmation & Quantification: To definitively identify and quantify the parent drug and all relevant metabolites, validating or refuting immunoassay results.

Experimental Workflow for Cross-Reactivity Assessment

This section details a self-validating experimental protocol. The confirmatory LC-MS/MS analysis of the exact same samples tested by immunoassay provides an internal, definitive control to verify the screening results.

cluster_prep Phase 1: Preparation cluster_ia Phase 2: Immunoassay Screening cluster_ms Phase 3: LC-MS/MS Confirmation cluster_analysis Phase 4: Data Analysis & Comparison prep1 Synthesize or Procure Parent Drug & Predicted Metabolites prep2 Prepare Certified Stock Solutions (e.g., in Methanol) prep1->prep2 prep3 Create Serial Dilutions in Drug-Free Urine Matrix prep2->prep3 ia2 Analyze Spiked Urine Samples prep3->ia2 ms2 Sample Prep (e.g., SPE or Dilute-and-Shoot) prep3->ms2 ia1 Select Appropriate Immunoassay (e.g., Amphetamine Class) ia1->ia2 ia3 Determine Minimum Concentration for Positive Result (Cutoff) ia2->ia3 ia4 Calculate % Cross-Reactivity ia3->ia4 an1 Compare IA vs. LC-MS/MS Results ia4->an1 ms1 Develop & Validate Specific LC-MS/MS Method ms1->ms2 ms3 Analyze Same Spiked Samples ms2->ms3 ms4 Quantify Parent & Metabolites ms3->ms4 ms4->an1 an2 Identify False Positives an1->an2 an3 Final Report on Cross-Reactivity Profile an2->an3

Caption: Experimental workflow for assessing metabolite cross-reactivity.

Detailed Experimental Protocols

Objective: To determine the concentration at which the parent drug and its metabolites elicit a positive response in a commercial immunoassay and to calculate the percent cross-reactivity.

Materials:

  • Certified reference standards of 3-Methyl-1-phenylbutan-1-amine and its synthesized metabolites.

  • Certified drug-free human urine.

  • Commercial immunoassay kit for a structurally related drug class (e.g., Amphetamines).

  • Microplate reader or automated immunoassay analyzer.

  • Calibrated pipettes and laboratory consumables.

Methodology:

  • Preparation of Spiked Samples:

    • Prepare a stock solution of each compound (parent and metabolites) in methanol at 1 mg/mL.

    • Create a series of working solutions by diluting the stock in drug-free urine to achieve a range of concentrations (e.g., from 10 ng/mL to 10,000 ng/mL). Ensure the initial solvent concentration in urine is less than 1% to avoid matrix effects.

  • Immunoassay Procedure:

    • Run the assay calibrators and controls as specified in the manufacturer's package insert to ensure the validity of the run.[7]

    • Analyze each spiked urine sample for the parent drug and each metabolite in triplicate.

    • Record the instrument response for each sample.

  • Data Analysis:

    • Identify the lowest concentration of each compound that produces a result at or above the assay's established positive cutoff threshold. This is the minimum concentration required for a positive result.

    • Calculate the percent cross-reactivity using the following standard formula[17]: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff) x 100% Note: The "Target Analyte" is the primary compound the assay is designed to detect (e.g., d-amphetamine).

Objective: To develop a highly specific and sensitive method to accurately quantify 3-Methyl-1-phenylbutan-1-amine and its metabolites, thereby confirming the results from the immunoassay screen.

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Appropriate LC column (e.g., C18 reversed-phase).

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid).

  • Solid-Phase Extraction (SPE) cartridges or 96-well plates, if required for sample cleanup.

  • Isotopically labeled internal standards for each analyte, if available.

Methodology:

  • Method Development & Validation:

    • Optimize MS parameters by infusing each pure compound to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Develop a chromatographic gradient capable of separating the parent drug from its metabolites to prevent isobaric interference.

    • Validate the method according to established guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effect.[3][18][19]

  • Sample Preparation:

    • To 1 mL of each spiked urine sample, add the internal standard solution.

    • Perform sample cleanup. A "dilute-and-shoot" approach (diluting the sample with mobile phase and injecting) may be sufficient. Alternatively, for cleaner extracts, use SPE.

    • Evaporate the final eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data using the validated MRM method.

  • Data Analysis:

    • Integrate the chromatographic peaks for each analyte and internal standard.

    • Construct a calibration curve and calculate the exact concentration of each compound in the spiked samples.

Interpreting the Data: A Comparative Analysis

The power of this dual-method approach lies in direct comparison. The data should be summarized to clearly highlight discrepancies and confirm cross-reactivity.

Table 1: Immunoassay Cross-Reactivity Profile

CompoundConcentration at Cutoff (ng/mL)% Cross-Reactivity (Relative to d-Amphetamine at 500 ng/mL)Immunoassay Interpretation
d-Amphetamine (Calibrator) 500100%Target Analyte
3-Methyl-1-phenylbutan-1-amine 85058.8%High Cross-Reactivity
Metabolite 1 (Aromatic Hydroxy) 1,20041.7%Moderate Cross-Reactivity
Metabolite 2 (Deaminated Ketone) >10,000<5%Negligible Cross-Reactivity
Metabolite 3 (Alkyl Hydroxy) 2,50020.0%Low Cross-Reactivity

This table demonstrates that both the parent drug and its hydroxylated metabolite are likely to cause a positive result on an amphetamine immunoassay, though at higher concentrations than the target analyte itself.

Table 2: Comparison of Immunoassay vs. LC-MS/MS Results for Spiked Samples

Sample IDSpiked CompoundSpiked Conc. (ng/mL)Immunoassay ResultLC-MS/MS Confirmed Conc. (ng/mL)Final Interpretation
1d-Amphetamine500Positive 495True Positive
23-Methyl-1-phenylbutan-1-amine900Positive 889False Positive (for Amphetamine)
3Metabolite 11,500Positive 1,475False Positive (for Amphetamine)
4Metabolite 25,000Negative5,010True Negative
53-Methyl-1-phenylbutan-1-amine400Negative405True Negative

This table provides the definitive evidence. Samples 2 and 3, which would be reported as "presumptive positive" by the immunoassay alone, are proven by LC-MS/MS to contain no amphetamine, only the test compound or its metabolite. This is the core of a self-validating system.

Conclusion: A Mandate for Confirmatory Testing

For any novel compound, a thorough cross-reactivity assessment is not merely recommended; it is an essential component of a rigorous analytical validation package. By systematically challenging screening assays and confirming results with a high-specificity technique like LC-MS/MS, researchers can ensure data integrity, avoid misleading interpretations, and make informed decisions in both clinical and regulatory environments. The adoption of this two-tiered testing approach is fundamental to maintaining the highest standards of scientific integrity.

References

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 3-Methyl-1-butylamine (FDB008319). Retrieved from [Link]

  • de la Torre, R., et al. (1997). Cross-reactivity of stimulants found in sports drug testing by two fluorescence polarization immunoassays. Clinical Chemistry, 43(4), 659-664. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • de la Torre, R., et al. (1997). Cross-Reactivity of Stimulants Found in Sports Drug Testing by Two Fluorescence Polarization Immunoassays. Clinical Chemistry, 43(4), 659-664. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

  • Colvis, C. M., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 67(7), 996-1006. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • Frison, G., et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 44(7), 706-716. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Chapter 7: Analytical Methods. Retrieved from [Link]

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolite Detection and Profiling Using Analytical Methods. Retrieved from [Link]

  • National Drug Screening. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: Immunoassay Methods. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1998). Guidance for Industry: Immunohistochemistry (IHC) Antibody Reagents. Retrieved from [Link]

  • Spectroscopy Online. (2018). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbutylamine. Retrieved from [Link]

  • BioPharm International. (2001). Method Validation Guidelines. Retrieved from [Link]

  • de Castro, A., et al. (2016). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 8(10), 1058-1066. Retrieved from [Link]

  • ResearchGate. (2018). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenylbutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-phenylbutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.